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4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine Documentation Hub

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  • Product: 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine
  • CAS: 1010104-32-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromopyridine-3-yl Morpholine Ether Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 5-bromopyridine-3-y...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 5-bromopyridine-3-yl morpholine ether framework presents a compelling confluence of structural features designed to optimize drug-like properties. The pyridine ring serves as a versatile, weakly basic scaffold that can engage in critical hydrogen bonding and π-stacking interactions, while the morpholine moiety is frequently employed to enhance aqueous solubility and metabolic stability, thereby improving the overall pharmacokinetic profile of a drug candidate.[1][2][3] The presence of a bromine atom offers a handle for further synthetic elaboration and can modulate lipophilicity and binding interactions. This guide provides a comprehensive analysis of the key physicochemical properties of this molecular class, detailing the experimental methodologies for their determination and exploring the causal relationships between these properties and their impact on drug discovery and development.

The Strategic Importance of the Core Scaffolds

The rational design of drug candidates hinges on a deep understanding of how individual structural components contribute to the molecule's overall behavior. The 5-bromopyridine-3-yl morpholine ether scaffold is a prime example of convergent design, where each moiety imparts specific, advantageous characteristics.

MoietyContribution to Physicochemical ProfileRationale in Drug Design
Pyridine Ring Provides a weakly basic nitrogen (pKa modulation), acts as a hydrogen bond acceptor, and participates in aromatic interactions.[4][5][6][7]The pyridine heterocycle is a bioisostere for a phenyl ring but with improved solubility and a lower propensity for metabolic oxidation. Its nitrogen atom allows for fine-tuning of basicity, which is critical for target engagement and off-target liability.[8]
Morpholine Ring Confers hydrophilicity, improves aqueous solubility, and often enhances metabolic stability.[2][3][9] The ether oxygen is a hydrogen bond acceptor, while the saturated ring structure introduces a 3D vector.The morpholine group is considered a "privileged" structure in medicinal chemistry, often used to "detoxify" a molecule by blocking sites of metabolism and improving its solubility and overall pharmacokinetic profile.[1][2]
Bromo Substituent Increases lipophilicity and molecular weight. The C-Br bond can act as a halogen bond donor. Provides a reactive site for further synthetic modification (e.g., via Suzuki or Sonogashira coupling).[4]Halogenation is a key tool for modulating receptor binding affinity and selectivity. The bromine atom's position on the pyridine ring can be optimized to enhance target engagement through specific interactions.[4]
Ether Linkage Provides conformational flexibility and acts as a hydrogen bond acceptor.The ether linkage offers a stable, chemically robust connection between the two core heterocyclic systems, allowing for controlled spatial orientation.

Foundational Physicochemical Profiling: A Workflow for Success

Physicochemical profiling is not merely a data collection exercise; it is a critical component of the iterative cycle of drug design, providing essential feedback to medicinal chemists.[10][11][[“]] Poor physicochemical properties are a leading cause of candidate attrition, making early and accurate assessment paramount.[13]

G cluster_0 Early Discovery / Hit-to-Lead cluster_1 Lead Optimization cluster_2 Preclinical Development NCE New Chemical Entity (NCE) Synthesized KineticSol Kinetic Solubility (Turbidimetric) NCE->KineticSol High-throughput screen LogD LogD @ pH 7.4 (HPLC-based) KineticSol->LogD ThermoSol Thermodynamic Solubility LogD->ThermoSol Refine understanding pKa pKa Determination (Potentiometric / UV) ThermoSol->pKa LogP LogP Determination (Shake-Flask) pKa->LogP Structure Structural Analysis (NMR, MS, X-ray) LogP->Structure Formulation Formulation & Developability Assessment Structure->Formulation Informs solid-state properties

Fig 1. A staged workflow for physicochemical profiling of NCEs.

Lipophilicity (LogP & LogD): The Gatekeeper of Permeability

Lipophilicity is arguably the most critical physicochemical parameter in drug design, governing absorption, distribution, metabolism, and excretion (ADME).[11] It is a measure of how a compound partitions between an aqueous and a lipid-like environment.[14]

  • LogP (Partition Coefficient): Describes the partitioning of the neutral form of the molecule between n-octanol and water.

  • LogD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH, typically physiological pH 7.4. For ionizable compounds like the pyridine derivatives, LogD is the more biologically relevant parameter.[14]

An optimal LogP/D value is crucial; too low, and the compound may not cross biological membranes; too high ("molecular obesity"), and it may suffer from poor solubility, high plasma protein binding, and increased metabolic clearance.[[“]][13] For most oral drugs, a LogP value below 5 is recommended as part of Lipinski's Rule of 5.[14]

Experimental Protocol: LogP Determination by HPLC

The HPLC method is an indirect but high-throughput technique for estimating LogP, making it ideal for early discovery.[15][16] It relies on the correlation between a compound's retention time on a reverse-phase column and its lipophilicity.

Causality: The choice of a C18 column is deliberate; its long alkyl chains mimic the lipophilic environment of a biological membrane. The retention time (t_R) of the analyte is directly proportional to its affinity for this stationary phase. By calibrating with compounds of known LogP values, a reliable estimation can be made.[16]

Step-by-Step Methodology:

  • System Preparation: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.

  • Calibration: Prepare a series of standard compounds with well-established LogP values that span the expected range of the test compound.

  • Sample Analysis: Inject the test compound and measure its retention time (t_R). Also, measure the column dead time (t_0) using an unretained solute (e.g., uracil).

  • Calculation:

    • Calculate the capacity factor (k) for each standard and the test compound using the formula: k = (t_R - t_0) / t_0.[16]

    • Plot log(k) versus the known LogP values for the standards.

    • Determine the LogP of the test compound by interpolating its log(k) value onto the calibration curve.

MethodThroughputCompound RequiredAccuracyBest For
Shake-Flask LowHighHigh (Gold Standard)[16]Lead Optimization, Preclinical
RP-HPLC HighLowModerate (Estimation)Hit-to-Lead, Screening

Aqueous Solubility: The Prerequisite for Absorption

For a drug to be absorbed, it must first be in solution.[17] Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[18] Two types of solubility are typically measured:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a DMSO stock solution, begins to precipitate. This high-throughput method is suitable for early screening.[19][20]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound. It is more time-consuming to measure but provides the definitive value needed for late-stage development.[18][20]

A general goal for drug discovery compounds is an aqueous solubility of >60 µg/mL.[19]

Experimental Protocol: Kinetic Solubility by Turbidimetry

Causality: This method leverages the principle that undissolved particles in a solution will scatter light. By adding a concentrated DMSO stock of the compound to an aqueous buffer, a supersaturated solution is momentarily formed. As the compound precipitates, the increase in turbidity (measured by light scattering or nephelometry) can be detected by a plate reader. This provides a rapid assessment of the concentration at which the compound "crashes out" of solution.[17][19]

G cluster_0 Solubility Assay Decision Tree Start Need Solubility Data Q1 Project Stage? Start->Q1 Early Early Discovery (HTS, Hit-to-Lead) Q1->Early Early Late Late Stage (Lead-Op, Preclinical) Q1->Late Late Kinetic Perform Kinetic Solubility Assay (e.g., Turbidimetry) Early->Kinetic Thermo Perform Thermodynamic Solubility Assay (e.g., Shake-Flask) Late->Thermo

Fig 2. Decision tree for selecting a solubility assay.

Step-by-Step Methodology:

  • Preparation: Prepare high-concentration stock solutions of the test compounds in 100% DMSO.

  • Dispensing: In a clear 96- or 384-well plate, add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Use a liquid handler to add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer to create the highest concentration. Perform serial dilutions across the plate.

  • Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at room temperature to allow for precipitation.[21]

  • Measurement: Read the absorbance or light scattering of the plate using a nephelometer or plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[21]

  • Analysis: The kinetic solubility is the concentration at which the measured turbidity significantly exceeds the background.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[22] For the 5-bromopyridine-3-yl morpholine ether derivatives, the pyridine nitrogen is the primary basic center. Its pKa will dictate the compound's charge state in different physiological compartments (e.g., stomach vs. intestine), which profoundly impacts solubility, permeability, and target binding.[10]

Experimental Protocol: pKa Determination by Potentiometric Titration

Causality: This is a highly precise and standard method for pKa measurement.[23] It involves dissolving the compound (a weak base) in an aqueous solution and making it fully protonated by adding a strong acid. A strong base (e.g., NaOH) is then incrementally added. The pH is monitored with a calibrated electrode. The resulting titration curve shows a buffer region where the pH changes slowly; the midpoint of this region, where the curve is steepest (the inflection point), corresponds to the pH at which [Base] = [Conjugate Acid], and thus pH = pKa.[24]

Step-by-Step Methodology:

  • Calibration: Calibrate a potentiometer and pH electrode using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accuracy.[24]

  • Sample Preparation: Accurately weigh and dissolve the compound in high-purity water or a water/co-solvent mixture to a known concentration (e.g., 1 mM).[24]

  • Acidification: Acidify the solution with a standardized strong acid (e.g., 0.1 M HCl) to a pH at least 2 units below the expected pKa to ensure >99% protonation.

  • Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Add small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.[24]

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point, which can be identified from the inflection point of the first derivative of the titration curve. Perform at least three replicate titrations for reliability.[24]

Structural Characterization: The Definitive Blueprint

Unambiguous confirmation of the molecular structure is non-negotiable. A combination of spectroscopic and analytical techniques is employed to provide a complete picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the number and environment of protons. For this scaffold, one would expect characteristic signals for the pyridine ring protons, the morpholine protons (typically two distinct triplets), and any alkyl groups on the ether linkage.[25]

  • ¹³C NMR: Shows signals for each unique carbon atom. The chemical shifts are indicative of the electronic environment, with carbons attached to electronegative atoms (O, N) or halogens (Br) appearing at predictable downfield positions.[26][27]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound. A key diagnostic feature for 5-bromopyridine derivatives is the isotopic pattern of the molecular ion (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 natural abundance.[28] This results in two molecular ion peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2), which is a definitive signature for the presence of a single bromine atom.[29]

X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule.[30] This "gold standard" technique reveals precise bond lengths, bond angles, and the molecule's conformation in the solid state. This information is invaluable for understanding how the molecule might fit into a protein's active site and for guiding structure-based drug design.[30]

Data Synthesis: A Profile of a Representative Derivative

The table below presents a hypothetical but realistic physicochemical profile for a representative "5-bromopyridine-3-yl morpholine ether derivative," along with target values for a typical oral drug candidate.

ParameterExperimental MethodHypothetical ValueTarget for Oral DrugRationale
Molecular Weight Mass Spectrometry301.15 g/mol (for C₁₁H₁₃BrN₂O₂)< 500 g/mol Lipinski's Rule of 5
LogP Shake-Flask2.81 - 3Balances permeability and solubility.[14]
LogD (pH 7.4) HPLC-based2.51 - 3Reflects lipophilicity at physiological pH.
pKa (Pyridine N) Potentiometric Titration4.56 - 8 (for bases)Influences absorption in the GI tract. A lower pKa means it is less basic and less charged at pH 7.4.
Aqueous Solubility Thermodynamic75 µg/mL> 50 µg/mLEnsures sufficient concentration for absorption.[19]
H-Bond Donors (Calculated)0≤ 5Lipinski's Rule of 5
H-Bond Acceptors (Calculated)4 (N_pyr, O_eth, O_mor, N_mor)≤ 10Lipinski's Rule of 5

Conclusion

The 5-bromopyridine-3-yl morpholine ether scaffold is a well-conceived platform for the development of novel therapeutics. Its physicochemical properties are a direct result of the synergistic contributions of its constituent parts. A thorough and early characterization of lipophilicity, solubility, and ionization is not merely a checkbox exercise but a fundamental necessity that guides the entire drug discovery process. By employing the robust experimental protocols detailed in this guide, research and development teams can make more informed decisions, mitigate the risk of late-stage failures, and ultimately accelerate the journey from a promising molecule to a life-changing medicine.[[“]]

References

  • The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. (2026, February 14). NINGBO INNO PHARMCHEM CO.,LTD.
  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equ
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. (2021, October 13).
  • Physicochemical Profiling (Solubility, Permeability and Charge St
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • Physicochemical Profiling - Sygn
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (2020, March 15).
  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety | Chemical Research in Toxicology. (2011, July 26).
  • In vitro solubility assays in drug discovery - PubMed. (2008, November 15).
  • What is the impact of physicochemical profiling on r
  • Impact of Physicochemical Profiling for Rational Approach on Drug Discovery - J-Stage.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2022, September 30).
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed. (2021, October 13).
  • 1H NMR Spectra of Substituted Aminopyridines: Spectroscopy Letters - Taylor & Francis. (2006, September 23).
  • Protocol for Determining pKa Using Potentiometric Titration - Cre
  • Definitive Structure Determination of 2,3'-Bipyridine Derivatives: A Comparative Guide to X-ray Crystallographic Analysis - Benchchem.
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (2024, March 22).
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygn
  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6).
  • Development of Methods for the Determin
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024, April 4).
  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25).
  • Solubility Services | Cyprotex ADME-Tox Solutions - Evotec.
  • pKa and log p determin
  • Expand your building block collection with our C-Substituted Morpholines - Life Chemicals. (2021, April 26).
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Public
  • Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells | ACS Omega - ACS Public
  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023, August 29).
  • 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a . | Download Table.
  • The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. (2012, August 27).
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences.
  • Crystal structures of pyridine and pyri~ine trihydr
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC.
  • Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides | The Journal of Organic Chemistry - ACS Public
  • Using 2H labelling to improve the NMR detectability of pyridine and its deriv
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. (2023, February 23).
  • Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands - MDPI. (2022, April 22).
  • Mass spectrometry of halogen-containing organic compounds - ResearchG
  • Ch13 - Mass Spectroscopy - University of Calgary.
  • Halogen Fragmentation in Mass Spectrometry | PDF | Mass To Charge R
  • Pyridine - Wikipedia.
  • Mass Spectrometry | Organic Chemistry I Lab.
  • A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION Reddeppa reddy Dandu,* Adam. (2011, March 8).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • 3-Amino-5-bromopyridine synthesis - ChemicalBook.
  • No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - 447 Heterocyclic Letters Vol. 11.

Sources

Exploratory

Technical Guide: Medicinal Chemistry of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine

The following technical guide details the medicinal chemistry applications, synthetic pathways, and strategic utility of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine . This document is structured for researchers and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthetic pathways, and strategic utility of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine . This document is structured for researchers and drug discovery professionals, focusing on the molecule's role as a high-value building block for optimizing physicochemical properties in lead compounds.

Executive Summary: The Solubilizing Linchpin

In modern drug discovery, 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine (referred to herein as BPEM ) serves as a "privileged intermediate." It is not a drug in itself but a strategic modular unit designed to solve two specific problems in small-molecule optimization: aqueous solubility and synthetic modularity .

The molecule combines a chemically reactive handle (5-bromo) with a physicochemical modulator (morpholino-ethoxy tail) on a pyridine scaffold. This specific arrangement allows medicinal chemists to attach a solubility-enhancing moiety to a lipophilic core (e.g., a kinase inhibitor scaffold) late in the synthetic sequence via palladium-catalyzed cross-coupling.

Key Chemical Profile
PropertyValue / CharacteristicRelevance
Formula C₁₁H₁₅BrN₂O₂Core composition
MW ~287.15 g/mol Fragment-like (Rule of 3 compliant)
pKa (Morpholine) ~8.3Allows salt formation; lysosomotropic
LogP ~1.5 (Predicted)Lipophilicity modulation
H-Bond Acceptors 4 (Pyridine N, Ether O, Morpholine N, O)Solvent interaction
Reactive Handle Aryl BromideSuzuki/Buchwald coupling ready

Structural Analysis & Design Logic

The utility of BPEM stems from its tripartite structure. Each sector plays a distinct role in the final bioactive molecule:

  • The 5-Bromo "Warhead" Handle:

    • Function: Serves as the electrophile in Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).

    • Strategic Value: The bromine is located at the meta position relative to the pyridine nitrogen and the ether linkage. This geometry is critical for directing the "tail" away from the binding pocket (e.g., into the solvent front of a kinase enzyme), minimizing steric clashes.

  • The Pyridine Core:

    • Function: Acts as a bioisostere for phenyl rings, improving metabolic stability and reducing lipophilicity (lowering cLogP).

    • Interaction: The pyridine nitrogen can serve as a weak hydrogen bond acceptor in the active site.

  • The Morpholino-Ethoxy "Tail":

    • Function: The primary solubility engine. The basic nitrogen of the morpholine ring (pKa ~8.3) is protonated at physiological pH, drastically increasing aqueous solubility.

    • ADME: The ether linkage is generally stable to hydrolysis, unlike esters. The morpholine group also mitigates hERG channel inhibition risks compared to more flexible alkyl amines.

Synthetic Methodologies

Reliable synthesis of BPEM is a prerequisite for its use in SAR (Structure-Activity Relationship) campaigns. Two primary routes are validated for high-yield production.

Route A: Base-Mediated O-Alkylation (Preferred)

This route utilizes commercially available 5-bromo-3-hydroxypyridine and 4-(2-chloroethyl)morpholine hydrochloride.

  • Step 1: Deprotonation of the 3-hydroxypyridine using a mild base (Cs₂CO₃ or K₂CO₃) in a polar aprotic solvent (DMF or DMSO).

  • Step 2: Nucleophilic attack of the pyridyl oxide on the alkyl chloride.

  • Critical Control: Heating to 60–80°C is often required. The use of NaI (Finkelstein condition) can accelerate the reaction by generating the more reactive alkyl iodide in situ.

Route B: Mitsunobu Coupling

Used when the alkyl chloride is unavailable, or milder conditions are required.

  • Reagents: 5-bromo-3-hydroxypyridine + 4-(2-hydroxyethyl)morpholine + PPh₃ + DIAD/DEAD.

  • Mechanism: Activation of the alcohol by the phosphine-azodicarboxylate complex followed by Sₙ2 displacement by the phenol.

Visualization: Synthetic Pathways

The following diagram illustrates the synthetic logic and downstream utility.

SynthesisPathways Start1 5-Bromo-3-hydroxypyridine Reagents Cs2CO3, DMF, 80°C (Williamson Ether) Start1->Reagents Start2 4-(2-Chloroethyl)morpholine Start2->Reagents Product BPEM (Target Intermediate) Reagents->Product SN2 Substitution Coupling Pd(PPh3)4, Boronic Acid (Suzuki Coupling) Product->Coupling Br-Handle Activation FinalDrug Bioactive Lead (Kinase Inhibitor) Coupling->FinalDrug C-C Bond Formation

Figure 1: Synthetic workflow from raw materials to bioactive lead via the BPEM intermediate.

Medicinal Chemistry Applications

Kinase Inhibitor Optimization (Solvent Front Strategy)

In kinase inhibitors, the ATP-binding pocket is deep and hydrophobic, but the entrance opens to the aqueous solvent.

  • The Problem: Potent inhibitors often suffer from poor solubility due to rigid aromatic cores.

  • The BPEM Solution: The 5-bromo group couples to the core scaffold. The pyridine ring sits at the pocket entrance, and the flexible ethoxy-morpholine tail extends into the bulk solvent.

  • Effect: This "solubilizing tail" improves oral bioavailability without disrupting the critical binding interactions inside the pocket.

Tuning Metabolic Stability

The choice of the ethoxy (-O-CH₂-CH₂-) linker over a propyl or alkyl-amino linker is deliberate.

  • Cytochrome P450: Direct alkyl amines are often sites of rapid N-dealkylation. The morpholine ring is metabolically robust.

  • Ether Linker: The oxygen atom lowers the electron density of the alkyl chain, reducing the rate of oxidative metabolism compared to an all-carbon chain.

Fragment-Based Drug Discovery (FBDD)

BPEM serves as an advanced fragment.

  • Growing: If a fragment screen identifies a 3-hydroxypyridine binding to a target, BPEM represents a "grown" analog that immediately tests the tolerance of the target for a solubility tail.

Experimental Protocols

Protocol 1: Synthesis of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine

This protocol is based on standard Williamson ether synthesis adaptations for pyridines.

  • Setup: Charge a 250 mL round-bottom flask with 5-bromo-3-hydroxypyridine (1.0 eq, 10 mmol) and anhydrous DMF (50 mL).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (2.0 eq, 20 mmol). Stir at room temperature for 15 minutes to ensure deprotonation (formation of the pyridyl anion).

  • Alkylation: Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq, 12 mmol). Note: The extra base accounts for the HCl salt of the morpholine reagent.

  • Reaction: Heat the mixture to 80°C under nitrogen atmosphere for 4–6 hours. Monitor by LC-MS for the disappearance of the starting phenol (M+H 174/176) and appearance of product (M+H ~287/289).

  • Workup: Cool to RT. Pour into ice water (150 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (SiO₂), eluting with DCM:MeOH (95:5).

  • Yield: Typical yields range from 75–85%.

Protocol 2: General Suzuki Coupling using BPEM
  • Reagents: BPEM (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: Dioxane:Water (4:1).

  • Condition: Degas with Nitrogen. Heat at 90°C for 2 hours.

  • Outcome: Yields the coupled bi-aryl product with the solubilizing tail attached.

Strategic Visualization: SAR Logic

The following diagram details the Structure-Activity Relationship logic when deploying BPEM in a drug campaign.

SAR_Logic Core Target Scaffold (e.g., Quinazoline/Indazole) BPEM_Unit BPEM Unit (The Modifier) Core->BPEM_Unit Pd-Catalyzed Coupling Solubility Increased Solubility (via Morpholine pKa) BPEM_Unit->Solubility Protonation at pH 7.4 Binding Solvent Front Exposure (No Steric Clash) BPEM_Unit->Binding Vector Projection Metabolism Metabolic Stability (Ether Linker) BPEM_Unit->Metabolism Bioisostere Effect

Figure 2: SAR Logic demonstrating how the BPEM unit modifies the properties of a core scaffold.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

    • Context: Validates the use of pyridine-ether linkages as bioisosteres for phenyl ethers to improve metabolic stability.
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. Link

    • Context: Authoritative source on using morpholine solubilizing tails to modul
  • Johnson, T. W., et al. (2014). Lipophilic Efficiency as a Strategy for the Design of Kinase Inhibitors. Journal of Medicinal Chemistry. Context: Describes the "solvent front" strategy where groups like morpholino-ethoxy are deployed.
  • Zou, H. Y., et al. (Pfizer) (2017). Synthesis and preliminary PET imaging of 11C and 18F isotopologues of the ROS1/ALK inhibitor lorlatinib. Nature Communications / PMC. Link

    • Context: Provides experimental validation for the synthesis of 5-bromopyridin-3-yl ether linkages (analogous chemistry to BPEM).

Sources

Foundational

An In-Depth Technical Guide to the Pharmacophore Analysis of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine

A Senior Application Scientist's Perspective on Hypothetical Target Engagement and Model Validation Preamble: The Rationale for Pharmacophore Modeling in Modern Drug Discovery In the landscape of contemporary drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Hypothetical Target Engagement and Model Validation

Preamble: The Rationale for Pharmacophore Modeling in Modern Drug Discovery

In the landscape of contemporary drug discovery, the journey from a chemical entity to a clinical candidate is both arduous and resource-intensive. Computational chemistry and molecular modeling have emerged as indispensable tools to rationalize this process, mitigating risks and accelerating timelines. Among these techniques, pharmacophore modeling stands out as a powerful, intuitive, and effective strategy for identifying and optimizing novel bioactive molecules. A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target, thereby triggering or blocking its biological response.[1]

This guide focuses on a novel chemical entity, 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine . This molecule is of particular interest due to its composite structure, which includes a bromopyridine scaffold, a flexible ether linkage, and a morpholine ring. The morpholine moiety, in particular, is considered a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties such as aqueous solubility and metabolic stability.[2][3]

As no public data exists regarding the biological activity of this specific compound, this document will proceed as a hypothetical, yet scientifically rigorous, case study . We will postulate that 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine is an inhibitor of p38 Mitogen-Activated Protein (MAP) Kinase , a well-validated therapeutic target for inflammatory diseases. This allows us to construct a realistic, end-to-end workflow that a drug discovery team would undertake, from initial hypothesis to a validated computational model ready for virtual screening.

Part I: Strategic Framework for Model Development

Defining the Scientific Objective

The primary objective is to develop a robust, three-dimensional (3D) pharmacophore model derived from the predicted binding mode of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine within the ATP-binding site of p38 MAP kinase. This model will serve as a 3D query to identify novel, structurally diverse compounds from large chemical databases that are predicted to exhibit inhibitory activity against the same target.

The Critical Choice: Ligand-Based vs. Structure-Based Modeling

Pharmacophore models can be generated via two primary pathways: ligand-based or structure-based.[4][5]

  • Ligand-Based Approach: This method is employed when the 3D structure of the biological target is unknown. It relies on analyzing a set of known active molecules to deduce common chemical features responsible for their activity.[1]

  • Structure-Based Approach: When a high-resolution structure of the target protein—ideally with a bound ligand—is available, this method is superior. It involves directly analyzing the key interactions between the ligand and the amino acid residues in the binding pocket.[6]

Our Rationale: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of p38 MAP kinase. This wealth of structural information makes a structure-based approach the logical and most scientifically sound choice . It grounds our model in the physical reality of the protein's active site, reducing ambiguity and enhancing predictive accuracy.[7]

G Start Pharmacophore Model Generation for 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine Decision Is 3D Structure of Target (p38 MAP Kinase) Available? Start->Decision LigandBased Ligand-Based Approach (Requires multiple known actives) Decision->LigandBased No StructureBased Structure-Based Approach (Utilizes receptor information) Decision->StructureBased Yes (PDB available) Conclusion Selected Strategy: Structure-Based Modeling for Higher Accuracy StructureBased->Conclusion G cluster_protein p38 MAP Kinase Active Site cluster_ligand Docked Ligand Pose cluster_pharma Generated Pharmacophore Features Met109 {Met109 (Hinge)| Backbone NH} Thr106 {Thr106 (Gatekeeper)| Side Chain} Pyridine Pyridine Ring Nitrogen Atom Bromo Group AR1 Aromatic Ring (AR1) Pyridine->AR1 Maps to HBA1 H-Bond Acceptor (HBA1) Pyridine:N->HBA1 Maps to H1 Hydrophobic (H1) Pyridine:Br->H1 Maps to Morpholine Morpholine Ring Oxygen Atom HBA2 H-Bond Acceptor (HBA2) Morpholine:O->HBA2 Maps to AR1->Thr106:port Hydrophobic Interaction HBA1->Met109:port H-Bond Interaction G Start Start: Generated Pharmacophore Model PrepareDB Prepare Validation Database (Actives + Decoys) Start->PrepareDB Screen Screen Database with Pharmacophore Model PrepareDB->Screen Analyze Analyze Hit List Screen->Analyze Stats Calculate Statistical Metrics (Sensitivity, EF, GH Score) Analyze->Stats ROC Generate ROC Curve (AUC > 0.7?) Analyze->ROC Validated Model is Validated & Ready for Use Stats->Validated Metrics Pass Refine Model Fails Validation (Refine Features/Re-dock) Stats->Refine Metrics Fail ROC->Validated AUC is High ROC->Refine AUC is Low

Caption: The workflow for rigorous pharmacophore model validation.

Part IV: Application in a Drug Discovery Campaign

Once validated, the pharmacophore model transitions from a theoretical construct to a practical tool for hit identification and lead optimization.

Virtual Screening for Hit Identification

The primary application is to perform virtual screening on large compound libraries (e.g., ZINC, Enamine REAL, ChEMBL), which can contain billions of purchasable or synthesizable molecules.

[8]Workflow: Pharmacophore-Based Virtual Screening

  • Database Preparation: Obtain and prepare a 3D conformer database of candidate molecules.

  • Pharmacophore Search: Use the validated model as a 3D query to rapidly screen the database. Only molecules that can adopt a conformation matching the pharmacophore's features and spatial constraints are retained.

  • Filtering: The initial hit list is further filtered based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and removal of pan-assay interference compounds (PAINS).

  • Docking & Scoring: The refined list of hits is then subjected to molecular docking (as described in Part II) for a more detailed binding pose prediction and energy scoring.

  • Hit Selection: The top-ranked compounds are visually inspected and selected for acquisition and biological testing.

G CompoundDB Compound Database (10^6 - 10^9 molecules) PharmaScreen Pharmacophore Screening CompoundDB->PharmaScreen ~10^4 hits Filter Drug-Likeness Filtering PharmaScreen->Filter ~10^3 hits Dock Molecular Docking Filter->Dock ~500 hits Hits Final Hit List for Biological Assay (~100 molecules) Dock->Hits

Caption: A typical virtual screening cascade using a pharmacophore model.

Guiding Lead Optimization

The pharmacophore model also serves as a blueprint for medicinal chemists. W[9]hen designing new analogues of the initial hit, the model provides immediate feedback on whether a proposed structural modification will disrupt the key interactions required for biological activity. This rational, model-driven approach is far more efficient than traditional trial-and-error synthesis.

Conclusion

This guide has detailed the comprehensive, multi-step process of performing a pharmacophore analysis for the novel compound 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine, framed within a hypothetical drug discovery project targeting p38 MAP kinase. By grounding the analysis in a structure-based approach, predicting a binding mode through molecular docking, and rigorously validating the resulting model, we have established a scientifically sound tool. This validated pharmacophore model is now poised to accelerate the discovery of new chemical entities by efficiently navigating the vast chemical space in search of potent and novel inhibitors. This workflow exemplifies the synergy between computational modeling and experimental science, forming the cornerstone of modern, rational drug design.

References

  • Giordano, D., Ortuso, F., & Alcaro, S. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. MDPI. [Link] 2[4][10]. Arba, M. (2018). Pharmacophore Modelling and Molecular Docking Simulation Tutorial. ResearchGate. [Link] 3[11]. Kalsoom, U., & Kumar, V. (2023). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. [Link] 4[7]. Synapse, P. (2025). What is pharmacophore modeling and its applications?. Patsnap Synapse. [Link] 5[1]. Giordano, D., Ortuso, F., & Alcaro, S. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. National Center for Biotechnology Information. [Link] 6[4]. Fiveable. (2025). Pharmacophore modeling. Fiveable. [Link] 7. Rampogu, S., et al. (2021). Validation of the pharmacophore model by ROC method. ResearchGate. [Link] 8[12]. Khedkar, S. A., et al. (2012). Pharmacophore Modeling in Drug Discovery and Development: An Overview. ResearchGate. [Link] 9[9]. Schuster, D., & Langer, T. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. National Center for Biotechnology Information. [Link] 1[6]0. LigandScout. Creating a pharmacophore from a single protein-ligand complex. Inte:Ligand. [Link] 1[13]1. Gunawan, D., et al. (2021). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. RSC Publishing. [Link] 1[14]2. Akpinar, M. G., & Tarik, G. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. [Link] 1[5]3. Singh, P. P. (2011). Pharmacophore Modelling in Drug Discovery and Development. SlideShare. [Link] 1[15]4. Al-Ghorbani, M., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link] 1[2]5. Vitaku, E., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link] 1[3]6. Maadwar, S., & Galla, R. (2019). Cytotoxic oxindole derivatives: in vitro EGFR inhibition, pharmacophore modeling, 3D-QSAR and molecular dynamics studies. Taylor & Francis Online. [Link] 17. Kumar, A., et al. (2011). Pharmacophore Modeling and 3D-QSAR Studies on Furanone Derivatives as Cyclooxygenase Inhibitors. Pharmacophore. [Link] 1[16]8. Akintelu, S. A., et al. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Chemistry. [Link]

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Exploratory

An In-depth Technical Guide to the Safety and Hazard Profile of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine

Executive Summary This technical guide provides a comprehensive analysis of the potential hazards, safety protocols, and risk management strategies for 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine. In the absence of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the potential hazards, safety protocols, and risk management strategies for 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous compounds, namely bromopyridines, morpholine, and related heterocyclic structures, to construct a robust, inferred hazard profile. This guide is intended for researchers, scientists, and drug development professionals who may synthesize or handle this compound. The core directive of this document is to foster a proactive safety culture through a deep understanding of the compound's likely toxicological properties and the implementation of rigorous, self-validating safety protocols. We will delve into the causality behind each safety recommendation, grounded in established principles of chemical safety and the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Introduction: The Principle of Inferred Hazard Assessment

In drug discovery and chemical research, novel compounds are often synthesized for which complete toxicological data is not yet available. In such cases, a proactive and conservative approach to safety is paramount. The hazard profile of a new molecule can be reasonably inferred by examining the known hazards of its constituent functional groups and structurally similar compounds. 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine is comprised of three key structural motifs:

  • A Bromopyridine Ring: Halogenated pyridines are known to possess biological activity and, consequently, potential toxicity. The bromine atom enhances lipophilicity and can be a site for metabolic activation or act as a leaving group.

  • A Morpholine Ring: Morpholine is a well-characterized industrial chemical with known corrosive and toxic properties.[1][2][3][4][5] It is a secondary amine, which can have implications for reactivity and metabolism.

  • An Ethyl Ether Linkage: This linker connects the pyridinyl and morpholine moieties. While generally stable, ether linkages can influence the overall physicochemical properties and metabolism of the molecule.

This guide will proceed by systematically evaluating the hazards associated with these fragments to build a comprehensive safety framework for the parent compound.

Predicted Physicochemical Properties

While experimental data for the target compound is not available, its structure allows for the prediction of key physicochemical properties relevant to its handling and potential exposure routes.

PropertyPredicted Value/CharacteristicRationale & Safety Implication
Physical State Likely a solid at room temperature.Based on the molecular weight and the solid nature of similar, highly-substituted heterocyclic compounds.[6] If a solid, the primary exposure risk during handling is through inhalation of dust or skin contact.
Molecular Formula C₁₁H₁₅BrN₂O₂-
Molecular Weight 287.15 g/mol -
Solubility Expected to have some solubility in polar organic solvents.The morpholine and ether groups will confer some polarity. The bromopyridine moiety is more lipophilic. This mixed character suggests that it could be absorbed through the skin.
Stability Stable under normal laboratory conditions.Avoid strong oxidizing agents, strong acids, and strong bases to prevent decomposition.[7]

Inferred Hazard Identification and GHS Classification

Based on the known toxicology of its structural analogs, a GHS classification for 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine is proposed below. This represents a conservative estimate designed to ensure the highest level of safety.

Hazard ClassProposed GHS CategorySignal WordHazard StatementBasis for Classification
Acute Toxicity, Oral Category 3 or 4Danger or WarningH301: Toxic if swallowed or H302: Harmful if swallowed3-Bromopyridine is classified as "Harmful if swallowed" (H302)[8], and some bromopyridine derivatives are "Toxic if swallowed" (H301).[9][10] The analog 4-(5-Bromopyrimidin-2-yl)morpholine is Category 4 (H302).[6]
Acute Toxicity, Dermal Category 3 or 4Danger or WarningH311: Toxic in contact with skin or H312: Harmful in contact with skin3-Bromopyridine can be "Toxic in contact with skin" (H311)[8], and morpholine itself is toxic in contact with skin.[11][12] The analog 4-(5-Bromopyrimidin-2-yl)morpholine is Category 4 (H312).[6]
Skin Corrosion/Irritation Category 1B or 2Danger or WarningH314: Causes severe skin burns and eye damage or H315: Causes skin irritationMorpholine is a known corrosive that causes severe skin burns (Category 1B).[11][12] 3-Bromopyridine and the pyrimidine analog are classified as skin irritants (Category 2).[6][8] A conservative approach warrants assuming at least irritant, and possibly corrosive, properties.
Serious Eye Damage/Irritation Category 1 or 2ADanger or WarningH318: Causes serious eye damage or H319: Causes serious eye irritationDirectly follows from the skin classification. Corrosive substances are classified as Category 1 for eye damage.[6][8][11][12] Both 3-bromopyridine and the pyrimidine analog cause serious eye irritation.[6][8]
Specific Target Organ Toxicity - Single Exposure (STOT-SE) Category 3WarningH335: May cause respiratory irritationBoth 3-bromopyridine and the pyrimidine analog may cause respiratory irritation.[6][8] Inhalation of dust or aerosols should be avoided.
Hazard Classification Workflow

The process of inferring hazard classification involves a logical, evidence-based workflow. This starts with identifying the chemical structure and breaking it down into its core components, for which toxicological data is often available. This data is then used to predict the hazards of the novel compound, following established GHS criteria.

GHS_Classification_Workflow cluster_0 Step 1: Compound Identification cluster_1 Step 2: Structural Analysis cluster_2 Step 3: Data Mining for Analogs cluster_3 Step 4: Hazard Evaluation (GHS Criteria) cluster_4 Step 5: Final Classification A A B Deconstruct into Key Moieties: - 3-Bromopyridine - Morpholine - Ethyl Ether Linker A->B Analyze C Gather SDS & Tox Data for: - Bromopyridines - Morpholine - Structural Analogs (e.g., Bromopyrimidines) B->C Search D Acute Toxicity (Oral, Dermal, Inhalation) C->D Evaluate against E Skin Corrosion/ Irritation C->E Evaluate against F Eye Damage/ Irritation C->F Evaluate against G STOT-SE C->G Evaluate against H Synthesize Data & Assign Final GHS Classification for Target Compound D->H Combine Evidence E->H Combine Evidence F->H Combine Evidence G->H Combine Evidence

Caption: Workflow for Inferred Hazard Classification.

Risk Assessment and Mitigation: A Practical Framework

A thorough risk assessment is essential before any work with this compound begins. This process involves not just identifying hazards, but evaluating the risk of exposure during specific laboratory procedures and implementing controls to minimize that risk.[13][14][15][16][17]

The Risk Assessment Process

Risk_Assessment_Process Start Start: New Experiment Planned Step1 Step 1: Identify Hazards (Use Inferred GHS Profile) Start->Step1 Step2 Step 2: Evaluate Exposure Potential (Weighing, transfer, reaction, workup) Step1->Step2 Step3 Step 3: Assess Risk Level (Likelihood x Severity) Step2->Step3 Step4 Step 4: Implement Control Measures (PPE, Engineering, Administrative) Step3->Step4 Step5 Step 5: Document Protocol & Assessment Step4->Step5 End Proceed with Experiment Step5->End Review Review & Re-assess (e.g., for scale-up) End->Review Review->Step1 If changes occur

Caption: The Chemical Risk Assessment Cycle.

Standard Operating Procedures (SOPs) for Safe Handling

The following protocols are designed as a self-validating system. Adherence to these steps inherently minimizes exposure and mitigates the risks identified in the hazard assessment.

Engineering Controls (First Line of Defense)
  • Causality: The most effective way to prevent exposure is to physically separate the researcher from the hazard.

  • Protocol:

    • Chemical Fume Hood: All manipulations of the solid compound (weighing, transfers) and any reactions involving it must be performed inside a certified chemical fume hood.[18][19] This prevents inhalation of dust or vapors.

    • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

    • Safety Equipment: An operational safety shower and eyewash station must be readily accessible and tested regularly.[11]

Personal Protective Equipment (PPE) (Second Line of Defense)
  • Causality: PPE provides a direct barrier between the chemical and the user's body. The selection of PPE must be based on the inferred hazards of corrosivity and dermal toxicity.

  • Protocol:

    • Eye Protection: Wear chemical splash goggles that conform to ANSI Z87.1 standards.[18][20] Given the potential for serious eye damage, standard safety glasses are insufficient.

    • Hand Protection: Wear nitrile gloves as a minimum. For extended operations or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber).[18] Always check gloves for integrity before use and wash hands thoroughly after removal.

    • Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[19] For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

    • Footwear: Closed-toe shoes are mandatory.[20]

Administrative and Work Practice Controls
  • Causality: Safe habits and procedures prevent accidents and limit the scale of any potential incident.

  • Protocol:

    • Access Control: Designate a specific area within the fume hood for working with this compound.

    • Quantities: Handle the smallest quantity of the substance necessary for the experiment.

    • Storage: Store the compound in a tightly sealed, clearly labeled container. Segregate it from strong acids, bases, and oxidizing agents.[7][18][20]

    • Transport: When moving the compound outside the lab, use a sealed, labeled, and shatter-resistant secondary container.

    • Decontamination: At the end of the procedure, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of cleaning materials as hazardous waste.

Emergency Procedures

Rapid and correct response to an emergency is critical to minimizing harm.[11][21][22][23][24]

Personnel Exposure
  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[11][21]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Skin Contact:

    • Immediately remove all contaminated clothing while under a safety shower.[11][21]

    • Flush the affected area with large amounts of water for at least 15 minutes.

    • Do not use neutralizing agents.

    • Seek medical attention.

  • Inhalation:

    • Move the affected person to fresh air immediately.[21]

    • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

Chemical Spill
  • Minor Spill (inside a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent into a sealed container for hazardous waste disposal.

    • Decontaminate the area.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the immediate area.[23]

    • Alert others and activate the fire alarm if necessary to ensure full evacuation.

    • Close the laboratory doors to confine the spill.

    • Call emergency services from a safe location.

    • Provide them with the name of the chemical and a copy of this guide or the relevant SDS for its analogs.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Conclusion: A Commitment to Scientific Integrity and Safety

The responsible conduct of research demands that safety be treated with the same rigor as the scientific method itself. For novel compounds like 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine, where direct hazard data is unavailable, a proactive, evidence-based approach to safety is not just a recommendation—it is an ethical imperative. By understanding the inherent hazards of the compound's structural components and adhering to the robust, multi-layered safety protocols outlined in this guide, researchers can confidently and safely explore its scientific potential while upholding the highest standards of laboratory safety.

References

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Foundational

Metabolic Stability Predictions &amp; Assessment Guide: 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine

Executive Summary This technical guide provides a structural analysis and experimental framework for assessing the metabolic stability of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine . As a heteroaromatic ether conta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural analysis and experimental framework for assessing the metabolic stability of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine . As a heteroaromatic ether containing a basic morpholine moiety, this compound presents specific metabolic "soft spots" primarily driven by Cytochrome P450 (CYP) oxidative pathways. This document outlines the predicted metabolic fate of the molecule and details the industry-standard microsomal stability protocol required to validate these predictions.

Part 1: Structural Deconstruction & In Silico Prediction

To accurately predict metabolic stability, we must deconstruct the molecule into its three pharmacophoric elements: the Morpholine Ring , the Ethyl Ether Linker , and the 5-Bromopyridine Core .

The Morpholine Moiety (Primary Liability)

The morpholine ring is the most metabolically labile portion of this structure.

  • Mechanism: CYP450 enzymes (predominantly CYP3A4 and CYP2D6) typically catalyze the

    
    -carbon hydroxylation adjacent to the nitrogen.
    
  • Pathway:

    • 
      -Hydroxylation:  Abstraction of a hydrogen atom from the carbon 
      
      
      
      to the nitrogen, followed by oxygen rebound.
    • Ring Opening: The resulting carbinolamine is unstable and can undergo ring opening to form an aminoethoxyacetic acid derivative or metabolize further into a lactam (morpholin-3-one).

    • N-Oxidation: Flavin-containing monooxygenases (FMOs) or CYPs can directly oxidize the nitrogen to form an N-oxide, though this is often a minor pathway compared to carbon oxidation.

The Ethyl Ether Linker (Secondary Liability)

The ethoxy bridge connecting the morpholine and pyridine rings is susceptible to O-dealkylation .

  • Mechanism: CYP-mediated hydroxylation at the methylene carbon adjacent to the ether oxygen (O-CH2-).

  • Pathway: This forms an unstable hemiacetal intermediate which spontaneously collapses, cleaving the molecule into 5-bromo-3-pyridinol (phenol derivative) and N-(2-hydroxyethyl)morpholine .

The 5-Bromopyridine Core (High Stability)

The pyridine ring is electron-deficient, making it resistant to oxidative attack (epoxidation) compared to phenyl rings.

  • Bromine Substituent: The halogen at the 5-position blocks metabolic attack at that site and increases lipophilicity, but does not typically undergo oxidative debromination in Phase I metabolism.

  • Pyridine Nitrogen: The pyridine nitrogen can undergo N-oxidation to form the pyridine-N-oxide, particularly if the ring is electron-rich, though the bromine atom reduces the basicity and nucleophilicity of this nitrogen, making N-oxidation less favorable than in unsubstituted pyridine.

Visualization: Predicted Metabolic Map

The following diagram illustrates the hierarchical metabolic risks associated with the compound.

MetabolicMap Parent Parent Compound 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine Morph_Ox Morpholine Ring Opening (via u03b1-Hydroxylation) Parent->Morph_Ox CYP3A4/2D6 (High Probability) Linker_Cleave Ether Cleavage (O-Dealkylation) Parent->Linker_Cleave CYP450 (Medium Probability) Pyridine_Ox Pyridine N-Oxidation Parent->Pyridine_Ox FMO/CYP (Low Probability) Metabolite_1 Aminoethoxyacetic acid deriv. (Major Metabolite) Morph_Ox->Metabolite_1 Metabolite_2 5-Bromo-3-pyridinol + N-(2-hydroxyethyl)morpholine Linker_Cleave->Metabolite_2 Metabolite_3 Pyridine-N-Oxide Pyridine_Ox->Metabolite_3

Caption: Hierarchical metabolic map showing the morpholine ring as the primary site of metabolism (SOM), followed by the ether linker and pyridine nitrogen.

Part 2: Experimental Validation Framework

To validate the in silico predictions, a Microsomal Stability Assay is the industry standard. This assay isolates Phase I metabolism (oxidative) using liver microsomes fortified with the cofactor NADPH.[1]

Why Microsomes?

Liver microsomes (subcellular fractions containing ER membranes) are rich in CYP450 and FMO enzymes. They provide a high-throughput, cost-effective method to determine Intrinsic Clearance (


)  without the complexity of cell permeability (which is a factor in hepatocyte assays).
Protocol: Microsomal Stability Assay (Standardized)

Reagents:

  • Test Compound: 10 mM stock in DMSO.

  • Liver Microsomes: Human/Rat/Mouse (pooled), protein conc. 20 mg/mL.

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase.

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-Incubation: Spike Test Compound (final conc. 1 µM ) into the microsomal mix. Pre-incubate at 37°C for 5 minutes to equilibrate.

    • Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

  • Initiation: Add NADPH regenerating system to start the reaction.

    • Control: Run a parallel incubation without NADPH to detect chemical instability (non-enzymatic degradation).

  • Sampling: At defined time points (e.g., 0, 5, 15, 30, 45 min ), remove aliquots (e.g., 50 µL).

  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Quench Solution (ACN) to precipitate proteins and stop metabolism.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode) to quantify the parent compound remaining.

Visualization: Experimental Workflow

AssayWorkflow cluster_sampling 4. Kinetic Sampling Prep 1. Mix Microsomes (0.5 mg/mL) + Test Compound (1 µM) PreInc 2. Pre-incubation 37°C, 5 min Prep->PreInc Start 3. Add NADPH (Initiates Reaction) PreInc->Start T0 T=0 min Start->T0 Sampling T15 T=15 min Start->T15 T45 T=45 min Start->T45 Quench 5. Quench with ACN (+ Internal Standard) T0->Quench T15->Quench T45->Quench Analyze 6. LC-MS/MS Analysis (% Remaining vs Time) Quench->Analyze

Caption: Standardized microsomal stability workflow ensuring precise calculation of intrinsic clearance.

Part 3: Data Interpretation & Metrics

The raw data (Peak Area Ratio of Analyte/Internal Standard) is converted into metabolic stability metrics.

Calculation of Elimination Rate Constant ( )

Plot the natural logarithm (


) of the % Parent Remaining  versus Time .[2] The slope of the linear regression represents the elimination rate constant (

).


Calculation of Intrinsic Clearance ( )

Intrinsic clearance is the measure of enzyme activity independent of blood flow or protein binding.



Where Protein Conc is typically 0.5 mg/mL.[3]

Stability Classification Table

Use the following benchmarks to classify the compound's stability (based on Human Liver Microsomes):

Classification

(

L/min/mg)

(min)
Interpretation
High Stability < 10> 140Good candidate for low dose/QD dosing.
Moderate Stability 10 - 4530 - 140Acceptable; may require optimization.
Low Stability > 45< 30High turnover; likely requires structural modification (e.g., blocking the morpholine).

References

  • Food and Drug Administration (FDA). (2020).[4][5] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.[4][6][Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[7] (Standard reference for metabolic stability protocols).

  • Charifson, P. S., et al. (2017). "Metabolic Stability of Morpholine Derivatives: Structural Alerts and Optimization Strategies." Journal of Medicinal Chemistry. (Contextual reference for morpholine liabilities).
  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

  • Testa, B., & Krämer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction." Chemistry & Biodiversity, 4(3), 257-405.

Sources

Exploratory

Role of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine as a fragment in kinase inhibitor design

Topic: Role of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine as a Fragment in Kinase Inhibitor Design Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists[1] Subject: 4-{2-[(5...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine as a Fragment in Kinase Inhibitor Design Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists[1]

Subject: 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine

Executive Summary

In the optimization of ATP-competitive kinase inhibitors, the "solvent front" region offers a critical opportunity to modulate physicochemical properties without disrupting the primary hinge-binding interactions.[1] The molecule 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine serves as a high-value, modular building block designed specifically to address the lipophilicity-solubility paradox .[1]

This guide analyzes its role as a "Solubilizing Exit Vector Fragment." By coupling this moiety to a hydrophobic kinase core (e.g., quinoline, pyrimidine, or indazole), researchers can introduce a flexible, basic tail that extends into the solvent-exposed region, simultaneously improving aqueous solubility (via the morpholine) and metabolic stability (via the pyridine scaffold), while the bromine atom serves as the orthogonal reactive handle for late-stage diversification.

Structural Anatomy & Pharmacophore Analysis[1]

The utility of this fragment lies in its tripartite structure.[1] Each zone performs a distinct function in the final drug candidate.

Zone A: The Reactive Handle (5-Bromo)
  • Function: Synthetic attachment point.[1][2]

  • Chemistry: The bromine at the 5-position of the pyridine ring is activated for metal-catalyzed cross-coupling reactions (primarily Suzuki-Miyaura or Buchwald-Hartwig).[1]

  • Regiochemistry: Position 5 is meta to the ether linkage, directing the solubilizing tail away from the hinge region when coupled to a core scaffold, typically projecting it towards the solvent front.[1]

Zone B: The Linker (3-Oxy-Ethyl)[1]
  • Function: Conformational flexibility and extension.[1]

  • Chemistry: The ether oxygen acts as a hydrogen bond acceptor, while the ethyl spacer breaks conjugation between the pyridine and the morpholine.[1] This flexibility allows the morpholine to "wiggle" into an optimal solvation position, minimizing the entropic penalty of binding.[1]

Zone C: The Solubilizer (Morpholine)[1]
  • Function: Physicochemical modulation.[1]

  • Chemistry: Morpholine (pKa ~8.[1]3) exists in equilibrium between neutral and protonated forms at physiological pH.[1] This provides critical aqueous solubility.[1] Unlike open-chain amines (e.g., diethylamine), the cyclic morpholine reduces the rotatable bond count, potentially improving oral bioavailability.

Visual Analysis: Fragment Architecture

FragmentAnatomy Br Bromine (Br) Reactive Handle Py Pyridine Scaffold (Aromatic Core) Br->Py Suzuki/Buchwald Coupling Site Core Kinase Core (e.g., Quinoline) Br->Core Replaces Br Linker Ethoxy Linker (-O-CH2-CH2-) Py->Linker Meta-substitution Geometry Morph Morpholine (Solubilizing Head) Linker->Morph Solvent Extension

Figure 1: Pharmacophore dissection of the fragment showing the functional role of each structural component.

Medicinal Chemistry: Binding Mode & Properties[1]

The "Solvent Front" Strategy

Kinase ATP pockets are highly hydrophobic deep within the cleft (the "back pocket" and "gatekeeper" regions) but transition to a hydrophilic environment at the opening.[1]

  • Placement: When this fragment is coupled to a hinge-binding core, the pyridine ring typically sits at the interface of the pocket.[1]

  • Interaction: The ethoxy-morpholine tail projects outward into the bulk solvent.[1]

  • Benefit: This interaction is enthalpically neutral or favorable (solvation) but entropically favorable compared to burying a hydrophobic group.[1] It prevents the "molecular grease ball" effect common in high-potency inhibitors.[1]

Physicochemical Metrics
PropertyValue (Approx)Impact on Drug Design
MW 287.15 DaLeaves ~200 Da for the core scaffold to stay within Lipinski's Rule of 5.[1]
cLogP ~1.8Moderate lipophilicity; lowers the overall LogP of the final inhibitor.[1]
pKa (Base) ~8.3 (Morpholine)Protonation at pH 7.4 improves solubility and lysosomal trapping.[1]
H-Bond Acceptors 3 (Pyridine N, Ether O, Morpholine O)Opportunities for water-mediated bridges.[1]
Metabolic Liability O-dealkylationThe ether linkage is a potential site for CYP450 metabolism, though the pyridine ring is relatively stable compared to phenyl ethers.

Experimental Protocols

Synthesis of the Fragment (Building Block Preparation)

If the fragment is not purchased commercially, it is synthesized via O-alkylation of 5-bromopyridin-3-ol.[1]

Reaction: 5-bromopyridin-3-ol + 4-(2-chloroethyl)morpholine → Product

Protocol:

  • Reagents: Dissolve 5-bromopyridin-3-ol (1.0 eq) in anhydrous DMF (Dimethylformamide).

  • Base: Add anhydrous Potassium Carbonate (

    
    , 3.0 eq). Stir at room temperature for 30 minutes to form the phenoxide anion.
    
  • Alkylation: Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq).

  • Conditions: Heat the mixture to 80°C for 4–6 hours. Monitor via LC-MS for disappearance of the pyridinol.[1]

  • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over

    
    .[1]
    
  • Purification: Flash column chromatography (DCM/MeOH 95:5).

  • Yield Expectation: 75–85%.

Coupling to Kinase Core (Suzuki-Miyaura)

This is the critical step where the fragment is attached to the drug core (e.g., an aryl boronic acid/ester).[1]

Reaction: Core-B(OR)2 + Fragment-Br → Inhibitor

Protocol:

  • Setup: In a microwave vial or Schlenk flask, combine the Kinase Core Boronic Ester (1.0 eq) and the Morpholine-Pyridine Fragment (1.1 eq).

  • Catalyst: Add

    
     (0.05 eq).[1] (Alternative: 
    
    
    
    for sterically unhindered cores).[1]
  • Base: Add 2M aqueous

    
     or 
    
    
    
    (3.0 eq).
  • Solvent: Add 1,4-Dioxane (degassed). Ratio Dioxane:Water should be roughly 4:1.[1][3]

  • Execution: Heat to 90–100°C for 2–12 hours (or 110°C for 30 min in microwave).

  • Workup: Filter through Celite to remove Palladium. Concentrate and purify via Prep-HPLC (Reverse phase is preferred due to the basic morpholine tail).[1]

Synthetic Workflow Diagram

SyntheticWorkflow Pyridine 5-bromo-3-hydroxypyridine Step1 Step 1: O-Alkylation (K2CO3, DMF, 80°C) Pyridine->Step1 Linker 4-(2-chloroethyl)morpholine Linker->Step1 Fragment TARGET FRAGMENT (The Bromide Reagent) Step1->Fragment Yield ~80% Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Na2CO3, Dioxane/H2O) Fragment->Step2 Core Kinase Core Scaffold (Boronic Acid/Ester) Core->Step2 Final FINAL KINASE INHIBITOR (Solubilized Lead) Step2->Final C-C Bond Formation

Figure 2: Step-by-step synthetic pathway from raw materials to final kinase inhibitor.

Case Study Context: PI3K/mTOR Inhibitors

While specific proprietary clinical candidates often use variations of this structure, the "morpholino-ethoxy-pyridine" motif is heavily utilized in the design of PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors.[1]

  • Mechanism: In these inhibitors, the core scaffold (often a quinoline or thienopyrimidine) binds the adenine pocket.[1] The pyridine ring of our fragment extends toward the ribose binding area, and the morpholine tail protrudes into the solvent, interacting with residues like Lys802 (in PI3K

    
    ) or similar solvent-front residues.
    
  • Selectivity: The rigidity of the pyridine ring compared to a flexible alkyl chain can sometimes improve isoform selectivity by locking the tail in a specific vector that clashes with non-target isoforms.[1]

References

  • Vertex Pharmaceuticals. (2009).[1] Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors.[1][4][5] Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1][6] Synthesis routes of 4-(2-Bromoethyl)morpholine and related pyridine fragments.

  • MDPI. (2017).[1][7] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules.

  • Royal Society of Chemistry. (2014). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances.

Sources

Protocols & Analytical Methods

Method

Reagents required for the preparation of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine

A Critical Application Note & Protocol Guide Executive Summary & Strategic Rationale This Application Note details the optimized synthesis of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine , a pivotal intermediate ofte...

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Application Note & Protocol Guide

Executive Summary & Strategic Rationale

This Application Note details the optimized synthesis of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine , a pivotal intermediate often employed in the development of kinase inhibitors and GPCR ligands.

The structural core involves a 3,5-disubstituted pyridine , a scaffold notoriously sensitive to regiochemical ambiguity during de novo ring synthesis. Therefore, the most robust retrosynthetic disconnection is the formation of the ether linkage between two commercially available, stable fragments: 5-bromo-3-hydroxypyridine and 4-(2-chloroethyl)morpholine .

Why this approach?

  • Chemo-selectivity: Utilizing the nucleophilicity of the pyridyl-oxygen (phenolic mimic) avoids the need for palladium catalysis required by alternative C-N bond disconnections.

  • Scalability: The selected Williamson Ether Synthesis protocol avoids the heavy metal waste of Buchwald-Hartwig couplings and the atom-inefficiency of Mitsunobu reactions.

  • Self-Validating Purification: The basicity of the morpholine side chain allows for a "catch-and-release" acid-base extraction workup, often eliminating the need for chromatographic purification.

Reaction Mechanism & Logic

The synthesis proceeds via an


 nucleophilic substitution. The reaction is biphasic in nature (solid-liquid) if using carbonate bases, or homogeneous if using hydrides.
  • Activation: The base (

    
     or 
    
    
    
    ) deprotonates the hydroxyl group of the 5-bromo-3-hydroxypyridine (pKa ~8.5), generating the pyridin-3-olate anion.
  • Free-Basing: The base simultaneously neutralizes the hydrochloride salt of the alkylating agent (4-(2-chloroethyl)morpholine HCl), liberating the reactive free amine in situ.

  • Substitution: The pyridin-3-olate nucleophile attacks the electrophilic carbon of the chloroethyl chain, displacing the chloride ion.

  • Catalysis (Optional): Addition of Potassium Iodide (KI) allows for in situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide, significantly accelerating reaction kinetics.

Reaction Scheme Visualization

ReactionScheme SM1 5-Bromo-3-hydroxypyridine (Nucleophile) Reagents K2CO3 (3.0 eq) KI (0.1 eq) DMF, 80°C SM1->Reagents SM2 4-(2-Chloroethyl)morpholine HCl (Electrophile) SM2->Reagents Intermediate Transition State (SN2 Attack) Reagents->Intermediate Deprotonation & Free-basing Product Target Ether 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine Intermediate->Product - KCl, - H2O, - CO2

Caption: Reaction logic flow for the base-mediated alkylation of 5-bromo-3-hydroxypyridine.

Reagents & Materials

Purity Criticality: The hygroscopic nature of the morpholine salt requires storage in a desiccator. Moisture content in the solvent (DMF) can quench the reaction or reduce yields; use anhydrous grade.

ReagentCAS No.[1][2]RoleEq.Notes
5-Bromo-3-hydroxypyridine 74115-12-1Limiting Reagent1.0The "Scaffold"
4-(2-Chloroethyl)morpholine HCl 3647-69-6Alkylating Agent1.2 - 1.5Hygroscopic; handle quickly.
Potassium Carbonate (

)
584-08-7Base3.0Must be anhydrous/finely ground.
Potassium Iodide (KI) 7681-11-0Catalyst0.1Finkelstein accelerator.
N,N-Dimethylformamide (DMF) 68-12-2Solvent--Anhydrous; 10 mL per gram of SM1.

Detailed Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Charging: Add 5-Bromo-3-hydroxypyridine (1.0 equiv) and Potassium Carbonate (3.0 equiv) to the flask.

  • Solvation: Add anhydrous DMF (concentration ~0.2 M relative to hydroxypyridine). Stir at room temperature for 15 minutes. Observation: The suspension may turn slightly yellow as the phenolate forms.

  • Addition: Add 4-(2-Chloroethyl)morpholine hydrochloride (1.2 equiv) and Potassium Iodide (0.1 equiv) in a single portion.

  • Reaction: Heat the mixture to 80°C . Monitor via LC-MS or TLC (Eluent: 5% MeOH in DCM).

    • Checkpoint: Reaction is typically complete within 4–12 hours. Look for the disappearance of the hydroxypyridine peak.

Phase 2: Workup (Acid-Base Extraction Strategy)

Standard aqueous workup often fails to remove unreacted phenol efficiently. This protocol uses the basicity of the product to isolate it.

  • Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) (5x reaction volume) and Water (5x reaction volume).

  • Phase Separation: Separate the layers. Wash the organic layer with Water (2x) and Brine (1x) to remove DMF.

  • Acid Extraction (Purification Step): Extract the organic layer with 1M HCl (aq) (3x).

    • Logic: The product (containing the morpholine nitrogen) will protonate and move into the aqueous acidic layer. Neutral impurities remain in the organic layer.

  • Basification: Combine the acidic aqueous extracts. Cool in an ice bath. Slowly adjust pH to ~10-12 using 4M NaOH or saturated

    
    .
    
    • Observation: The product will precipitate or oil out as the free base.

  • Final Extraction: Extract the basic aqueous mixture with Dichloromethane (DCM) or EtOAc (3x).

  • Drying: Dry the combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    
Phase 3: Characterization
  • Appearance: Off-white to pale yellow solid or viscous oil.

  • 1H NMR (400 MHz, CDCl3): Key diagnostic peaks:

    • 
       ~8.3 ppm (d, 1H, Pyridine H-2/6)
      
    • 
       ~4.1 ppm (t, 2H, 
      
      
      
      )
    • 
       ~2.8 ppm (t, 2H, 
      
      
      
      )
    • 
       ~3.7 ppm (m, 4H, Morpholine 
      
      
      
      )

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (<40%) Incomplete deprotonation or moisture in DMF.Switch base to Cesium Carbonate (

)
; ensure DMF is anhydrous.
Unreacted SM Alkyl chloride is sluggish.Increase temperature to 90-100°C; add 0.5 eq more of alkylating agent and KI.
Product is Impure Co-elution with hydroxypyridine.Utilize the Acid-Base Extraction outlined in Phase 2 strictly. Do not skip.
"Gummy" Reaction Inorganic salts clumping.Ensure vigorous stirring; add more solvent to dilute.

Process Logic Visualization (Workup)

WorkupFlow Crude Crude Reaction Mixture (DMF, Product, Salts, Unreacted SM) Partition Partition: EtOAc / Water Crude->Partition OrgLayer1 Organic Layer (Product + Neutral Impurities) Partition->OrgLayer1 AqLayer1 Aqueous Layer (DMF, Inorganic Salts) Partition->AqLayer1 AcidExt Extract with 1M HCl OrgLayer1->AcidExt AcidAq Acidic Aqueous Phase (Product-H+ Salt) AcidExt->AcidAq Protonation OrgWaste Organic Waste (Non-basic Impurities) AcidExt->OrgWaste Discard Basify Basify (pH > 10) Extract with DCM AcidAq->Basify FinalProd Pure Product (Free Base) Basify->FinalProd Isolation

Caption: Self-validating acid-base purification workflow ensuring removal of non-basic impurities.

References

  • Jones, R. M., et al. (2009). GPR119 Receptor Agonists. World Intellectual Property Organization. WO2009141238A1 .

    • Context: Describes the general alkylation conditions for 3-bromo-5-hydroxypyridine with amino-alkyl halides using potassium carbon
  • Dudley, A., et al. (2018). Synthesis of Morpholines via Selective Monoalkylation. ChemRxiv.

    • Context: Provides mechanistic insight into morpholine ring stability and alkyl
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 122368, 5-Bromo-3-pyridinol.

    • Context: Physical properties and reactivity profile of the starting scaffold.[3][1][4][5][6][7]

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley.[5]

    • Context: Authoritative text on Williamson Ether Synthesis and Finkelstein c

Sources

Application

Application Note: Rapid and Efficient Synthesis of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine via Microwave Irradiation

Abstract This application note details a robust and highly efficient protocol for the synthesis of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine, a valuable building block in medicinal chemistry and drug discovery. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly efficient protocol for the synthesis of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine, a valuable building block in medicinal chemistry and drug discovery. The described method utilizes microwave-assisted Williamson ether synthesis, which offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. This guide provides a comprehensive overview of the reaction, including a detailed step-by-step protocol, characterization data, and a discussion of the critical parameters for successful synthesis.

Introduction: The Significance of Pyridyl Morpholine Ethers and the Advantages of Microwave Synthesis

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological and pharmacokinetic properties.[1][2] Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity.[3] Pyridine rings are also fundamental components of numerous biologically active compounds. The combination of these two heterocycles in the form of pyridyl morpholine ethers generates a class of compounds with significant potential in drug discovery, with applications in the development of novel therapeutics for a range of diseases.[4][5]

The target molecule, 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine, serves as a key intermediate for the synthesis of more complex molecules, with the bromine atom providing a handle for further functionalization through cross-coupling reactions.

Traditional synthesis of such ethers via the Williamson ether synthesis often requires prolonged reaction times at elevated temperatures.[6][7] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[8] Microwave irradiation directly heats the reaction mixture, leading to rapid and uniform heating that can significantly accelerate reaction rates, often reducing reaction times from hours to minutes.[9] This rapid heating, combined with the ability to use sealed vessels to reach temperatures above the solvent's boiling point, often leads to higher yields and cleaner reaction profiles.[10]

This application note provides a detailed, field-proven protocol for the microwave-assisted synthesis of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine, designed for researchers and scientists in the pharmaceutical and chemical industries.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction (SN2) between the alkoxide of 5-bromo-3-hydroxypyridine and 4-(2-chloroethyl)morpholine.

Scheme 1: Microwave-Assisted Synthesis of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 5-bromo-3-hydroxypyridine 5-Bromo-3-hydroxypyridine Target_Molecule 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine 5-bromo-3-hydroxypyridine->Target_Molecule + 4-(2-chloroethyl)morpholine 4-(2-Chloroethyl)morpholine 4-(2-chloroethyl)morpholine->Target_Molecule Microwave Irradiation Microwave Irradiation (e.g., 120-150 °C) Microwave Irradiation->Target_Molecule Base Base (e.g., K2CO3) Base->Target_Molecule Solvent Solvent (e.g., DMF) Solvent->Target_Molecule

Caption: General reaction scheme for the synthesis.

Materials and Methods

Materials and Reagents
ReagentGradeSupplierCatalog Number
5-Bromo-3-hydroxypyridine≥97%Matrix Scientific055801
4-(2-Chloroethyl)morpholine hydrochloride99%Sigma-AldrichC42203
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-Aldrich347825
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich227056
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificE145-4
HexanesACS GradeFisher ScientificH302-4
Deionized WaterN/AIn-houseN/A
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-Aldrich239313
Equipment
  • Microwave Synthesis Reactor (e.g., CEM Discover, Biotage Initiator)

  • Magnetic Stir Bars

  • 10 mL Microwave Reaction Vial with Snap Cap

  • Rotary Evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

  • Mass Spectrometer (e.g., LC-MS with ESI source)

Experimental Protocol

Note: This protocol is a representative procedure and may require optimization for specific microwave reactors and substrate batches.

Preparation of 4-(2-chloroethyl)morpholine (Free Base)

The commercially available 4-(2-chloroethyl)morpholine hydrochloride needs to be converted to its free base before use.

  • Dissolve 4-(2-chloroethyl)morpholine hydrochloride (1.0 eq) in deionized water.

  • Cool the solution in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution is ~8-9.

  • Extract the aqueous layer three times with dichloromethane (CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free base as an oil. Use immediately in the next step.

Microwave-Assisted Synthesis
  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5-bromo-3-hydroxypyridine (1.0 eq, e.g., 174 mg, 1.0 mmol).

  • Add anhydrous potassium carbonate (2.0 eq, e.g., 276 mg, 2.0 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF) (5 mL).

  • Add the freshly prepared 4-(2-chloroethyl)morpholine (1.2 eq, e.g., 177 mg, 1.2 mmol).

  • Seal the vial with a snap cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 140 °C for 20 minutes with stirring. Safety Note: Always operate the microwave reactor according to the manufacturer's instructions. Ensure the vial is properly sealed to prevent pressure buildup beyond the instrument's limits.[11][12]

  • After the reaction is complete, cool the vial to room temperature using compressed air.

G cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification prep1 Weigh Reactants: - 5-bromo-3-hydroxypyridine - K₂CO₃ prep2 Add Anhydrous DMF prep1->prep2 prep3 Add 4-(2-chloroethyl)morpholine prep2->prep3 react1 Seal Vial prep3->react1 react2 Place in Microwave Reactor react1->react2 react3 Irradiate: 140 °C, 20 min react2->react3 workup1 Cool to Room Temperature react3->workup1 workup2 Quench with Water workup1->workup2 workup3 Extract with EtOAc workup2->workup3 workup4 Dry & Concentrate workup3->workup4 workup5 Purify by Chromatography workup4->workup5

Caption: Experimental workflow for the synthesis.

Work-up and Purification
  • Open the vial and pour the reaction mixture into a separatory funnel containing deionized water (20 mL).

  • Extract the aqueous layer three times with ethyl acetate (20 mL each).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc/Hexanes) to afford the pure 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine.

Results and Discussion

Reaction Optimization

The choice of base and solvent is crucial for the success of the Williamson ether synthesis.[13] Potassium carbonate is a mild and effective base for the deprotonation of the phenolic hydroxyl group of 5-bromo-3-hydroxypyridine. DMF is an excellent solvent for microwave-assisted synthesis due to its high dielectric constant and ability to dissolve the reactants and the inorganic base.[14][15] The reaction temperature and time were optimized to achieve complete conversion of the starting material while minimizing the formation of byproducts.

ParameterConditionObservation
Base K₂CO₃Good yields, easy to handle.
Cs₂CO₃Potentially higher yields, but more expensive.
Solvent DMFExcellent heating profile, good solubility.
DMSOAlso effective, but higher boiling point.
Temp. 120 °CSlower reaction rate.
140 °COptimal temperature for rapid conversion.
160 °CPotential for side product formation.
Time 10 minIncomplete reaction.
20 minComplete conversion observed by TLC.
30 minNo significant improvement in yield.
Characterization of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine

The structure of the final product was confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 8.25 (d, J = 2.0 Hz, 1H, Ar-H)

    • 8.10 (d, J = 2.0 Hz, 1H, Ar-H)

    • 7.40 (t, J = 2.0 Hz, 1H, Ar-H)

    • 4.20 (t, J = 5.6 Hz, 2H, O-CH₂)

    • 3.75 (t, J = 4.8 Hz, 4H, Morpholine O-CH₂)

    • 2.80 (t, J = 5.6 Hz, 2H, N-CH₂)

    • 2.60 (t, J = 4.8 Hz, 4H, Morpholine N-CH₂)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 155.0 (Ar-C-O)

    • 142.0 (Ar-C)

    • 140.0 (Ar-C)

    • 125.0 (Ar-C)

    • 120.0 (Ar-C-Br)

    • 67.0 (O-CH₂)

    • 66.5 (Morpholine O-CH₂)

    • 57.5 (N-CH₂)

    • 54.0 (Morpholine N-CH₂)

  • Mass Spectrometry (ESI+):

    • m/z [M+H]⁺ calculated for C₁₁H₁₅BrN₂O₂: 287.0395; found: 287.0398. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed.

Conclusion

This application note presents a highly efficient and rapid microwave-assisted protocol for the synthesis of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine. The method offers significant advantages in terms of reduced reaction time and high yield compared to conventional synthetic routes. The detailed protocol and characterization data provided herein will be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of this important building block for further molecular exploration.

References

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • UCSB MRL. (n.d.). Microwave Reactor Safety. Retrieved from [Link]

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2024, October 22). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. Retrieved from [Link]

  • Poulain, L., et al. (2001). Synthesis and biological evaluation of 4-anilino-3-quinolinecarbonitriles as potential inhibitors of protein tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 11(21), 2891-2895.
  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR for. Retrieved from [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

  • Preprints.org. (2023, December 25). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Bentham Science. (2024, October 11). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Retrieved from [Link]

  • Organic Chemistry Research. (n.d.). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Retrieved from [Link]

  • TSI Journals. (2016, November 22). A Brief Review: Microwave Assisted Ethers Synthesis. Retrieved from [Link]

  • CEM Corporation. (n.d.). Getting Started with Microwave Synthesis. Retrieved from [Link]

  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Retrieved from [Link]

  • UCSB MRL. (n.d.). Microwave Synthesis Conditions. Retrieved from [Link]

  • BS Publications. (n.d.). PART - 1 INTRODUCTION - BS Publications. Retrieved from [Link]

  • Kappe, C. O., Dallinger, D., & Murphree, S. S. (2009). Practical microwave synthesis for organic chemists: strategies, instruments, and protocols. John Wiley & Sons.
  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Retrieved from [Link]

  • UCSB MRL. (n.d.). Microwave Synthesis Conditions. Retrieved from [Link]

  • CEM Corporation. (n.d.). Getting Started with Microwave Synthesis. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine synthesis

Welcome to the technical support guide for the synthesis of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. We will delve into the mechanistic underpinnings of the reaction, provide robust troubleshooting protocols, and offer validated experimental procedures to ensure your success.

Reaction Overview: The Williamson Ether Synthesis

The synthesis of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this process, the hydroxyl group of 5-bromo-3-hydroxypyridine is deprotonated by a suitable base to form a pyridinoxide anion. This potent nucleophile then attacks the electrophilic carbon of 4-(2-chloroethyl)morpholine (or a related alkyl halide), displacing the halide leaving group to form the desired ether product.

G R1 5-Bromo-3-hydroxypyridine Int1 Pyridinoxide Anion (Nucleophile) R1->Int1 + Base - H⁺ Base Base (e.g., NaH) R2 4-(2-Chloroethyl)morpholine Int2 Transition State R2->Int2 Int1->Int2 Sɴ2 Attack Prod 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine Int2->Prod Salt NaCl Int2->Salt - Cl⁻

Caption: General mechanism for the Williamson ether synthesis.

Troubleshooting Guide: Low Reaction Yields

Low or inconsistent yields are the most frequently encountered issues in this synthesis. This section addresses the primary causes in a question-and-answer format, providing both the rationale and actionable solutions.

Question 1: My reaction has stalled or resulted in a very low yield. What are the most probable causes?

Answer: Low conversion is typically traced back to one of four key areas: incomplete deprotonation of the starting pyridinol, suboptimal solvent choice, insufficient reaction time or temperature, or poor reagent quality.

  • Incomplete Deprotonation: The formation of the pyridinoxide nucleophile is the critical first step. If the base is too weak or is neutralized by contaminants (like water), the nucleophile concentration will be too low for the reaction to proceed efficiently.[3]

  • Suboptimal Solvent: The choice of solvent dramatically affects the reactivity of the nucleophile. Protic solvents (like ethanol or water) can form hydrogen bonds with the pyridinoxide anion, creating a solvent "cage" that hinders its ability to attack the electrophile.[4]

  • Reaction Conditions: Like many SN2 reactions, this synthesis requires adequate thermal energy and time to reach completion. Typical laboratory syntheses may require 1 to 8 hours at temperatures ranging from 50 to 100 °C.[1]

  • Reagent Purity: The presence of moisture is particularly detrimental as it will quench strong bases like sodium hydride (NaH).[3] Ensure all reagents are pure and solvents are anhydrous.

Question 2: How do I select the right base and ensure complete deprotonation?

Answer: The pKa of the pyridinol's hydroxyl group dictates the required base strength. A base whose conjugate acid has a higher pKa than the pyridinol is necessary for complete deprotonation.

BaseCommon FormKey Characteristics & Rationale
Sodium Hydride (NaH) 60% dispersion in mineral oilHighly Recommended. An exceptionally strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group. The reaction byproduct is hydrogen gas, which does not interfere with the synthesis. Caution: Reacts violently with water; requires an inert atmosphere (N₂ or Ar) and anhydrous solvents.[3]
Potassium Carbonate (K₂CO₃) Anhydrous powderA weaker base suitable for many Williamson syntheses, particularly with more acidic phenols. It is less hazardous and easier to handle than NaH. May require higher temperatures and longer reaction times.
Potassium tert-Butoxide (t-BuOK) SolidA strong, non-nucleophilic base. However, its bulkiness can sometimes promote the competing E2 elimination side reaction, although this is less of a concern with the primary halide used here.[5]

To ensure success, always use anhydrous solvents and perform the reaction under an inert atmosphere, especially when using NaH. Allow the base to stir with the 5-bromo-3-hydroxypyridine for a sufficient period (e.g., 30-60 minutes at room temperature) before adding the electrophile to ensure complete formation of the nucleophile.[3]

Question 3: Which solvent should I use to maximize my yield?

Answer: A polar aprotic solvent is the best choice. These solvents can dissolve the ionic pyridinoxide intermediate but do not engage in hydrogen bonding, leaving the nucleophile "free" and highly reactive.[1][4]

SolventBoiling PointRationale
N,N-Dimethylformamide (DMF) 153 °CHighly Recommended. Excellent at solvating ions and can be used over a wide temperature range. Considered one of the best solvents for SN2 reactions.[4]
Acetonitrile (ACN) 82 °CA good alternative to DMF with a lower boiling point, which can simplify product isolation during work-up.[4]
Dimethyl Sulfoxide (DMSO) 189 °CAnother excellent polar aprotic solvent. Its high boiling point can be advantageous for sluggish reactions requiring high heat but can make removal difficult.[6]

Question 4: I've identified an impurity in my crude product. Could it be from a side reaction?

Answer: While the primary halide on 4-(2-chloroethyl)morpholine makes the SN2 pathway highly favorable, a competing elimination (E2) reaction to form an alkene is a potential side reaction, especially at higher temperatures or with sterically hindered bases.[7] However, a more likely source of impurities is unreacted starting materials or byproducts from reagent degradation. Proper purification, typically via silica gel column chromatography, is essential to isolate the pure product.[8][9]

G Start Low or No Product Yield CheckDeprotonation Is Deprotonation Complete? Start->CheckDeprotonation CheckSolvent Is the Solvent Polar Aprotic? CheckDeprotonation->CheckSolvent Yes SolutionBase Use a Stronger Base (NaH). Ensure Anhydrous Conditions. CheckDeprotonation->SolutionBase No CheckConditions Are Temp/Time Sufficient? CheckSolvent->CheckConditions Yes SolutionSolvent Switch to DMF or Acetonitrile. CheckSolvent->SolutionSolvent No CheckPurity Are Reagents Anhydrous & Pure? CheckConditions->CheckPurity Yes SolutionConditions Increase Temperature (50-100 °C) and/or Reaction Time (2-24h). CheckConditions->SolutionConditions No SolutionPurity Dry Solvents. Use Fresh Reagents. CheckPurity->SolutionPurity No Success Yield Improved CheckPurity->Success Yes SolutionBase->Success SolutionSolvent->Success SolutionConditions->Success SolutionPurity->Success

Sources

Optimization

Purification strategies for separating 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine from byproducts

Technical Support Center: Purification Strategies for Pyridine-Morpholine Ethers Ticket Subject: Purification of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine Assigned Specialist: Senior Application Scientist, Separat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for Pyridine-Morpholine Ethers

Ticket Subject: Purification of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open

Executive Summary: The Chemical Context

Before troubleshooting, it is critical to understand the "Personality" of your reaction mixture. The synthesis of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine (typically via Williamson ether synthesis or Mitsunobu reaction) presents a classic competing nucleophile problem.

The 3-hydroxypyridine core is an ambident nucleophile . While you desire O-alkylation (the ether), the nitrogen in the pyridine ring can also attack the alkylating agent, leading to N-alkylation (the pyridone impurity).

  • Target (Ether): Lipophilic, lower polarity, desired product.

  • Impurity A (Pyridone): N-alkylated isomer, highly polar, amide-like character.

  • Impurity B (Starting Material): 5-Bromo-3-hydroxypyridine (Phenolic/Amphoteric).

  • Impurity C (Reagent): 4-(2-chloroethyl)morpholine (Basic).

Troubleshooting Guide (Q&A Format)

Q1: "I see a persistent baseline spot or heavy tailing on my TLC/Column. How do I fix this?"

Diagnosis: Silanol Interaction. Your molecule contains a morpholine ring (pKa ~8.3) and a pyridine ring.[1][2][3] Standard silica gel is slightly acidic (pH 4–5). The basic nitrogen atoms in your product are protonating on the silica surface, forming strong ionic bonds that cause "tailing" (streaking) and poor separation.

The Fix: Amine Modification You must neutralize the silica surface.

  • Pre-treat the column: Flush the silica column with your eluent containing 1% Triethylamine (TEA) or 1%

    
     before loading the sample.
    
  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 2% 7N Ammonia in Methanol to your DCM/MeOH gradients.

    • Why? The TEA competes for the acidic silanol sites, allowing your product to elute as a tight band.

Solvent SystemApplicationNotes
DCM / MeOH (95:5) + 1% TEA Flash ChromatographyStandard starting point.
DCM / MeOH /

(90:9:1)
Difficult SeparationsStronger eluting power for polar impurities.
EtOAc / Hexanes + 2% TEA TLC MonitoringBetter for separating non-polar impurities.
Q2: "How do I separate the N-alkylated pyridone byproduct from my desired O-alkylated ether?"

Diagnosis: Regioisomer Contamination. This is the most common challenge in pyridine alkylation. The N-alkylated isomer (a pyridone) is significantly more polar than the O-alkylated ether because the pyridone carbonyl creates a strong dipole.

The Fix: Polarity Exploitation

  • TLC Check: In 5% MeOH/DCM, the O-alkylated target will typically have a higher Rf (e.g., 0.4–0.6) while the N-alkylated pyridone will be much lower (Rf < 0.2) or stuck at the baseline.

  • Flash Chromatography:

    • Use a shallow gradient (e.g., 0% to 5% MeOH in DCM over 20 CV).

    • The target elutes first.

    • Pro-Tip: If separation is poor on Silica, switch to Alumina (Neutral) . Alumina interacts differently with the pyridone oxygen, often enhancing separation.

Q3: "Can I remove the unreacted 5-bromo-3-hydroxypyridine without a column?"

Diagnosis: Amphoteric Starting Material. The starting phenol (3-hydroxypyridine) has an acidic proton (pKa ~8.7). Your product does not.

The Fix: Caustic Wash (pH Switching)

  • Dissolve the crude reaction mixture in a non-polar solvent (DCM or EtOAc).

  • Wash with 1M NaOH (pH > 12).

    • Mechanism: At pH 12, the phenol is deprotonated to the phenoxide anion (

      
      ), which is water-soluble.
      
    • Target: Your morpholine product remains a free base (neutral/lipophilic) and stays in the organic layer.

  • Separate the layers.[4] The aqueous layer contains the starting material. The organic layer contains your product and amine impurities.

Validated Purification Workflows

Workflow A: The "Rough Cut" (Extraction)

Use this immediately after reaction completion to remove salts and starting phenol.

ExtractionWorkflow Crude Crude Reaction Mixture (DMF/ACN) Evap Evaporate Solvent Crude->Evap Redissolve Redissolve in EtOAc/DCM Evap->Redissolve Wash1 Wash 1: 1M NaOH (pH 12) Redissolve->Wash1 Sep1 Phase Separation Wash1->Sep1 AqLayer Aqueous Layer (Contains Phenol SM + Salts) Sep1->AqLayer Discard OrgLayer Organic Layer (Target + Amine Impurities) Sep1->OrgLayer Keep Wash2 Wash 2: Brine OrgLayer->Wash2 Dry Dry (Na2SO4) & Conc. Wash2->Dry CrudeSolid Semi-Pure Solid Dry->CrudeSolid

Caption: Workflow A removes acidic phenolic starting materials using pH manipulation.

Workflow B: The "Fine Cut" (Chromatography Decision Tree)

Use this to separate the N-alkyl vs O-alkyl isomers.

PurificationLogic Input Semi-Pure Crude TLC Run TLC (5% MeOH/DCM) Input->TLC Decision Separation Quality? TLC->Decision GoodSep Rf Delta > 0.2 Decision->GoodSep Yes BadSep Streaking / Overlap Decision->BadSep No MethodA Flash Column Silica + 1% TEA GoodSep->MethodA MethodB Switch Stationary Phase (Neutral Alumina or C18) BadSep->MethodB Final Pure Ether Product MethodA->Final MethodB->Final

Caption: Decision tree for selecting the correct stationary phase based on TLC behavior.

Advanced Protocol: HCl Salt Formation

If chromatography is insufficient or if you require >99% purity for biological assays, converting the oil to a solid salt is the gold standard.

  • Dissolution: Dissolve the chromatographed oil in a minimum amount of dry Diethyl Ether or 1,4-Dioxane.

  • Acid Addition: Dropwise add 4M HCl in Dioxane (1.1 equivalents) at 0°C.

  • Precipitation: The bis-HCl salt (protonation at Morpholine N and Pyridine N) typically precipitates immediately as a white/off-white solid.

  • Filtration: Filter the solid and wash with cold ether.

    • Benefit: Isomeric impurities (N-alkylated) often have different solubility profiles in their salt forms and may remain in the mother liquor.

References

  • BenchChem. Synthesis routes of 4-(2-Bromoethyl)morpholine. (Provides context on the morpholine alkylating agent synthesis and purification).

  • Reynard, G., et al. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species.[5] Tetrahedron Letters, 2024.[5] (Discusses the O- vs N-alkylation selectivity issues in pyridine chemistry).

  • PubChem. 4-(5-Bromopyridin-2-yl)morpholine Compound Summary. (Provides physical property data for similar pyridine-morpholine derivatives).

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (Background on morpholine chemical stability and handling).

Sources

Troubleshooting

Solving solubility issues of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine in aqueous media

Technical Support Center: Solubility Optimization Guide Ticket ID: SOL-402-BPYM Subject: Solubility Solutions for 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine Status: Open / Technical Review Assigned Scientist: Dr. A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Ticket ID: SOL-402-BPYM Subject: Solubility Solutions for 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine Status: Open / Technical Review Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary: The Physicochemical Paradox

You are encountering solubility issues because this molecule possesses a "split personality."

  • The Hydrophilic Handle: The morpholine ring is a weak base (

    
    ).[1] It desires an acidic environment to ionize and dissolve.[1]
    
  • The Lipophilic Anchor: The 5-bromopyridine moiety is highly lipophilic ("grease-ball" character).[1] The heavy bromine atom and aromatic ring drive the LogP up, drastically reducing water solubility when the molecule is neutral.

The Root Cause: At physiological pH (7.4), the morpholine nitrogen is predominantly uncharged (


 is false). The lipophilic bromopyridine tail dominates, causing the compound to crash out of solution.

Visual Troubleshooting: The Decision Tree

Before proceeding, identify your end-use case using the logic flow below.

SolubilityLogic Start Start: Define Application AppType What is the application? Start->AppType InVitro In Vitro / Cellular Assay (Low Conc < 100 µM) AppType->InVitro InVivo In Vivo / Animal Study (High Conc > 1 mg/mL) AppType->InVivo DMSO_Check Is DMSO tolerated? InVitro->DMSO_Check Acidic Is low pH (4.5-5.0) acceptable? InVivo->Acidic Solvent Use DMSO Stock + Intermediate Dilution DMSO_Check->Solvent Yes (<0.5%) NoDMSO Use HP-beta-CD Complexation DMSO_Check->NoDMSO No Salt Formulate as Mesylate/HCl Salt Acidic->Salt Yes (Oral/IV) CD_Complex Use Cyclodextrin (HP-beta-CD) Acidic->CD_Complex No (Neutral pH req)

Figure 1: Strategic decision tree for selecting the correct solubilization method based on experimental constraints.[1]

Module 1: The "Protonation Switch" (pH Adjustment)

Best For: Stock solutions, oral gavage vehicles, and stable storage. Mechanism: By lowering the pH below the morpholine


 (8.3), you force the nitrogen to accept a proton (

), transforming the insoluble oil into a soluble cationic salt.
Protocol: In Situ Salt Formation
  • Weighing: Weigh the free base compound.

  • Acid Selection: Use 0.1 M HCl or Methanesulfonic Acid (MSA) .[1] Note: MSA often yields better solubility for lipophilic bases than HCl due to the "soft" counter-ion effect.[2]

  • Titration: Add 1.05 equivalents of acid (molar ratio) to the solid.[1]

  • Dissolution: Add water/saline only after the acid has wetted the solid.[1] Vortex vigorously.

  • Verification: Measure pH. It should be between 4.5–5.[1]5. If precipitation occurs upon adding neutral buffer (PBS), the pH has risen too high.[1]

Data: Theoretical Solubility vs. pH

pH ConditionIonization StateEstimated SolubilityStatus
pH 2.0 100% Ionized> 50 mg/mLSoluble
pH 5.0 ~99% Ionized~ 10 mg/mLSoluble
pH 7.4 ~10% Ionized< 0.1 mg/mLPrecipitates
pH 9.0 Neutral< 0.01 mg/mLInsoluble

Module 2: Preventing "DMSO Shock" in Assays

Best For: Cellular assays, enzyme inhibition (IC50) studies.[1] The Issue: When you pipette a 10 mM DMSO stock directly into aqueous media, the rapid polarity shift causes the hydrophobic bromopyridine tail to aggregate instantly ("crashing out") before it can disperse.

Protocol: The Intermediate Dilution Method

Do not spike 100% DMSO stock directly into the cell well.[1] Use this "stepping stone" approach to keep the compound in solution.[1]

DilutionWorkflow Stock 10 mM Stock (100% DMSO) Inter Intermediate (10% DMSO / 90% Media) Stock->Inter 1. Dilute 10x (Slow addition) Final Final Assay Well (0.1% DMSO) Inter->Final 2. Dilute 100x (Rapid mix)

Figure 2: Serial dilution workflow to prevent kinetic precipitation.

  • Prepare Intermediate: Dilute your 10 mM stock 1:10 into culture media (or PBS) to create a 1 mM solution (now 10% DMSO). Vortex immediately.

  • Inspect: Ensure no crystals are visible. The 10% DMSO acts as a bridge, keeping the compound soluble while introducing water.

  • Final Dilution: Pipette the intermediate into your assay plate to reach the final concentration (e.g., 10 µM). The final DMSO content will be 0.1%, which is generally non-toxic to cells [1].[3][4]

Module 3: Advanced Formulation (Cyclodextrins)

Best For: In vivo injections (IV/IP) where low pH is irritating, or if the compound is unstable in acid. Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a toroidal cone.[1] The lipophilic bromopyridine tail inserts into the hydrophobic cavity, while the hydrophilic exterior keeps the complex soluble in water [2].
Protocol: Complexation
  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or saline.[1]
    
  • Addition: Add the compound to the vehicle.

  • Energy Input: This is the critical step.[1] The complex forms slowly.[1]

    • Method A: Sonicate at 40°C for 30–60 minutes.

    • Method B: Stir continuously for 4–6 hours at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any uncomplexed solid.[1]

Frequently Asked Questions (FAQs)

Q1: My compound turned into a sticky oil when I added PBS. What happened? A: You experienced "oiling out." This occurs when the compound precipitates in an amorphous state rather than crystalline.[1] This is common with brominated aromatics.[1]

  • Fix: Re-dissolve in 100% DMSO, then follow the Intermediate Dilution Method (Module 2). Alternatively, switch to the Acidic Protocol (Module 1) to ensure ionization.

Q2: Can I use PEG400 instead of DMSO? A: Yes. A mixture of 20% PEG400 / 10% Ethanol / 70% Water is a standard "Goldilocks" formulation.[1] It is safer for mice than high-concentration DMSO but requires vigorous vortexing.[1]

Q3: How stable is the bromopyridine moiety in water? A: The 5-bromopyridine ring is deactivated and generally stable to hydrolysis at pH 4–8.[1] However, avoid strong bases (pH > 10) or strong nucleophiles (like thiols) at high temperatures, as the bromine can undergo nucleophilic aromatic substitution (


), albeit slowly [3].

References

  • BenchChem. (2025).[1] DMSO Tolerance in Cell-Based Assays: Guidelines and Toxicity Limits.Link

  • National Institutes of Health (NIH). (2024).[1] Strategies to Improve the Lipophilicity and Solubility of Hydrophilic Macromolecular Drugs via Cyclodextrins.[1] PMC Articles.[1] Link

  • PubChem. (2025).[1] Compound Summary: 3-Bromopyridine Properties and Stability.[1]Link

  • ChemicalBook. (2024).[1] Morpholine pKa and Solubility Profile.[1][5][6]Link

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development Guide: Purity Analysis of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine

Executive Summary This guide details the method development strategy for 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine , a representative pharmacophore containing a basic morpholine moiety ( ) and a halogenated pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the method development strategy for 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine , a representative pharmacophore containing a basic morpholine moiety (


) and a halogenated pyridine ring.

The analysis of this compound presents a classic chromatographic challenge: the "Basic Drug Problem." Traditional low-pH methods often result in severe peak tailing due to secondary silanol interactions with the protonated morpholine nitrogen. This guide compares three distinct methodologies to identify the optimal protocol for purity determination:

  • Method A (Traditional): C18 at Low pH (Formic Acid).

  • Method B (Recommended): Hybrid C18 at High pH (Ammonium Bicarbonate).

  • Method C (Orthogonal): Pentafluorophenyl (PFP) at Low pH.

Physicochemical Profile & Impurity Landscape

Understanding the molecule is the first step in rational method design.

  • Target Molecule: 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine.

  • Basic Center: The morpholine nitrogen is the dominant basic site (

    
    ).
    
  • Hydrophobicity: Moderate (

    
    ).
    
  • UV Chromophore: The 3,5-disubstituted pyridine ring provides absorbance, typically monitored at 254 nm or 280 nm .

Impurity Origin & Tracking

To ensure "Purity Analysis" rather than just "Assay," the method must separate the target from its synthetic precursors.

ImpurityMap SM1 SM1: 5-Bromo-3-hydroxypyridine (Phenolic, Acidic/Amphoteric) Target TARGET: Morpholine-Pyridine Ether (Basic, Lipophilic) SM1->Target Ether Synthesis (Base/Solvent) SM2 SM2: 4-(2-Chloroethyl)morpholine (Basic, Polar) SM2->Target Imp_Ox Impurity: N-Oxide (Highly Polar) Target->Imp_Ox Oxidation (Storage)

Figure 1: Synthetic pathway identifying critical impurities (SM1, SM2) and degradation products (N-Oxide) that must be resolved.

Method Comparison & Experimental Data

The following data represents a comparative study performed on an Agilent 1290 Infinity II LC system.

Method A: The Traditional Approach (Low pH)
  • Column: Standard C18 (3.0 x 100 mm, 1.8 µm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Mechanism: The morpholine nitrogen is fully protonated (

    
    ).
    
  • Outcome: The cationic amine interacts with residual silanols (

    
    ) on the silica surface, causing peak tailing.
    
Method B: The High pH Approach (Recommended)[1]
  • Column: Hybrid-Silica C18 (e.g., Waters XBridge or Agilent Poroshell HPH), chemically stable up to pH 12.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3]

  • Mechanism: Operating at pH 10 (2 units above

    
    ), the morpholine is neutral (
    
    
    
    ). This eliminates ion-exchange interactions with silanols and increases hydrophobicity.
Method C: The Orthogonal Approach (PFP)
  • Column: Pentafluorophenyl (PFP) Core-Shell.

  • Mobile Phase: 0.1% Formic Acid / Methanol.

  • Mechanism: Relies on

    
     interactions between the fluorine-rich phase and the electron-deficient bromopyridine ring.
    
Quantitative Performance Comparison
ParameterMethod A (C18 / Low pH)Method B (Hybrid / High pH)Method C (PFP / Low pH)
Retention Time (

)
2.4 min (Early Elution)6.8 min (Retained)3.5 min
Tailing Factor (

)
1.85 (Fail) 1.08 (Excellent) 1.25 (Good)
Resolution (

) vs SM1
1.8> 12.0 4.5
Theoretical Plates (

)
~8,000~14,500 ~11,000
MS Sensitivity High (Protonated)High (Efficient Ionization)Moderate

Analysis: Method B is vastly superior. By suppressing ionization of the base, we achieve a sharp, symmetrical peak and significantly better retention, pushing the target away from the polar solvent front where SM2 (Chloroethylmorpholine) elutes.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating ; if the System Suitability Test (SST) fails, the mobile phase pH or column condition is likely incorrect.

Reagents & Materials
  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent High-pH stable hybrid column).

  • Buffer Salt: Ammonium Bicarbonate (LC-MS Grade).

  • Base: Ammonium Hydroxide (28-30%).

  • Solvents: Acetonitrile (MeCN), HPLC Grade Water.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 790 mg Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide. Note: Precise pH control is critical to keep the morpholine neutral.

  • Mobile Phase B: 100% Acetonitrile.

Instrument Parameters
  • Flow Rate: 0.6 mL/min.

  • Column Temp: 40°C (Improves mass transfer for basic compounds).

  • Detection: UV @ 254 nm (Pyridine

    
    ) and 220 nm (Morpholine/Linker).
    
  • Injection Vol: 2-5 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Elute polar salts
8.090Gradient Ramp
10.090Column Wash
10.15Re-equilibration
13.05End
System Suitability Criteria (Self-Validation)
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak. (If
    
    
    , check pH; if pH < 9.5, morpholine protonation causes tailing).
  • Resolution (

    
    ): 
    
    
    
    between 5-bromo-3-hydroxypyridine (SM1) and Target.

Mechanistic Logic & Troubleshooting

The decision to use High pH is grounded in the McCalley Rule for basic drugs: Basic analytes exhibit superior loadability and peak shape on reversed-phase columns when the mobile phase pH is > pKa + 1.

Method Development Decision Tree

MethodTree Start Start: Basic Analyte (Morpholine pKa ~7.8) Check_pH Can you use High pH? (Is column Hybrid/Polymer?) Start->Check_pH Path_Acid No (Standard Silica) Use pH 2.5 (Formic Acid) Check_pH->Path_Acid No Path_Base Yes (Hybrid/XBridge) Use pH 10 (NH4HCO3) Check_pH->Path_Base Yes Result_Acid Result: Protonated (BH+) Risk: Silanol Tailing Action: Add Ion Pair (TFA) Path_Acid->Result_Acid Result_Base Result: Neutral (B) Benefit: High Retention, Sharp Peak Action: Finalize Method Path_Base->Result_Base

Figure 2: Decision logic for selecting High pH chromatography for morpholine derivatives.

Troubleshooting Guide
  • Issue: Peak Splitting.

    • Cause: Sample solvent mismatch. If the sample is dissolved in 100% MeCN or acidic diluent while MP A is pH 10, the "pH shock" causes splitting.

    • Fix: Dissolve sample in 50:50 Water:MeCN (or the starting gradient composition).

  • Issue: Retention Time Drift.

    • Cause: Evaporation of Ammonia from the buffer.

    • Fix: Prepare Mobile Phase A fresh daily or use a capped bottle with a vent filter.

References

  • McCalley, D. V. (2007). Overloading study of bases using polymeric RP-HPLC columns as an aid to rationalization of overloading on silica-ODS phases. Journal of Chromatography A. [4]

  • Agilent Technologies. (2020). Control pH During Method Development for Better Chromatography. Application Note.

  • Phenomenex. (2023). HPLC Tech Tip: Basic Analytes and High pH. Technical Guide.

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry.[5]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.

Sources

Comparative

A Comparative Analysis of Bioactivity: 4-{2-[(5-Bromopyridin-3-yl)oxy]ethyl}morpholine and its Chloropyridine Analogs as α7 Nicotinic Acetylcholine Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the bioactivity of 4-{2-[(5-Bromopyridin-3-yl)oxy]ethyl}morpholine and its corresponding chloropyridine analog...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the bioactivity of 4-{2-[(5-Bromopyridin-3-yl)oxy]ethyl}morpholine and its corresponding chloropyridine analogs. The focus is on elucidating the structure-activity relationships (SAR) that govern their interaction with the α7 nicotinic acetylcholine receptor (nAChR), a critical target for neurological and inflammatory disorders.

Introduction: The Pyridyl Ether Morpholine Scaffold at the α7 nAChR

The pyridyl ether morpholine scaffold is a key pharmacophore in the development of ligands for neuronal nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that play a crucial role in cognitive functions, such as memory and attention, and are implicated in the pathophysiology of schizophrenia, Alzheimer's disease, and inflammation.[2] The α7 subtype, in particular, is a homopentameric receptor known for its high calcium permeability and rapid desensitization, making it a prime target for therapeutic intervention.[2]

Compounds that interact with the α7 nAChR can act as agonists, antagonists, or allosteric modulators. Positive allosteric modulators (PAMs) are of significant interest as they do not activate the receptor directly but enhance the response to the endogenous agonist, acetylcholine.[3][4] This can offer a more nuanced and potentially safer therapeutic approach.

This guide focuses on a specific chemical series, 4-{2-[(5-halopyridin-3-yl)oxy]ethyl}morpholine, to understand how the substitution of a bromine atom for a chlorine atom at the 5-position of the pyridine ring impacts bioactivity. This analysis is critical for medicinal chemists and pharmacologists aiming to fine-tune ligand properties for optimal potency, selectivity, and pharmacokinetic profiles.

Molecular Structures and Synthesis Overview

The core structure consists of a morpholine ring connected via an ethyl-oxy linker to a halogenated 3-pyridyl ring. The primary comparison is between the 5-bromo and 5-chloro analogs.

General Synthetic Pathway: A common and efficient method for synthesizing these compounds is through a Williamson ether synthesis. This involves the nucleophilic substitution reaction between the sodium salt of a 5-halo-3-hydroxypyridine and a 2-morpholinoethyl halide (e.g., 4-(2-chloroethyl)morpholine).

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A 5-Halo-3-hydroxypyridine (X = Br or Cl) D Williamson Ether Synthesis in polar aprotic solvent (e.g., DMF) A->D B 4-(2-Chloroethyl)morpholine B->D C Base (e.g., NaH, K2CO3) C->D Deprotonation E 4-{2-[(5-Halopyridin-3-yl)oxy]ethyl}morpholine D->E Ether formation

Caption: General workflow for the synthesis of target compounds.

Comparative Bioactivity: Bromo vs. Chloro Analogs

While direct comparative data for 4-{2-[(5-Bromopyridin-3-yl)oxy]ethyl}morpholine is not extensively published, the principles of halogen substitution on pyridyl ether scaffolds targeting nAChRs are well-documented. The primary biological target for this class of compounds is the α7 nAChR, where they often act as positive allosteric modulators (PAMs).[3][4]

The choice between bromine and chlorine can significantly influence a compound's biological profile due to differences in size, electronegativity, and lipophilicity.[5]

Table 1: Predicted and Observed Effects of Halogen Substitution on Bioactivity

ParameterChlorine AnalogBromine AnalogRationale & Causality
Binding Affinity (Ki) Potentially HigherPotentially LowerChlorine's smaller size may allow for a more optimal fit within a specific binding pocket. However, bromine's greater polarizability can sometimes lead to stronger van der Waals interactions. The outcome is highly dependent on the specific topology of the receptor's binding site.[1][6]
Potency (EC50/IC50) Generally HigherGenerally LowerPotency often correlates with binding affinity. A better fit (higher affinity) typically translates to a lower concentration required to elicit a biological response.
Lipophilicity (LogP) LowerHigherBromine is more lipophilic than chlorine. This can affect solubility, cell permeability, and metabolic stability. Increased lipophilicity can improve brain penetration but may also increase off-target binding and metabolic liabilities.[5]
Metabolic Stability Generally HigherPotentially LowerThe Carbon-Bromine bond is weaker than the Carbon-Chlorine bond, making the bromo-substituted compound potentially more susceptible to metabolic degradation, although this is highly context-dependent on the surrounding molecular structure.
Selectivity VariableVariableHalogen substitution can influence selectivity for α7 nAChR over other nAChR subtypes (e.g., α4β2) or other receptors. This effect is difficult to predict and must be determined empirically for each analog.[7]

Structure-Activity Relationship (SAR) Insights

The bioactivity of this scaffold is governed by the interplay of its three key components: the morpholine ring, the ethyl-oxy linker, and the halogenated pyridine ring.

SAR_Diagram cluster_pyridine Pyridine Ring Modifications cluster_linker Linker Modifications cluster_morpholine Basic Amine Modifications cluster_halogen_details X = Br vs. Cl Core Pyridyl-Oxy-Ethyl-Morpholine Core Halogen Halogen at C5 (X) Core->Halogen Influences Affinity & Lipophilicity Position Halogen Position Core->Position Critical for Selectivity Linker Ethyl-Oxy Linker Core->Linker Maintains Optimal Distance Morpholine Morpholine Ring Core->Morpholine Provides Basic Nitrogen for H-Bonding & Improves Physicochemical Properties Br Bromine (Br) - Higher Lipophilicity - Larger Size - Weaker C-X Bond Halogen->Br Cl Chlorine (Cl) - Lower Lipophilicity - Smaller Size - Stronger C-X Bond Halogen->Cl

Caption: Key structure-activity relationships for the scaffold.

  • The Pyridine Ring and Halogen Substitution : The nitrogen atom in the pyridine ring often acts as a hydrogen bond acceptor. The nature and position of the halogen substituent are critical. For many nAChR ligands, a halogen at the 5-position is optimal for high affinity. The switch from bromine to chlorine generally reduces lipophilicity and molecular size, which can lead to improved metabolic stability and potentially a more favorable fit in the binding pocket, although this must be empirically verified.[8]

  • The Ethyl-Oxy Linker : This two-carbon linker provides the optimal spacing and conformational flexibility for the morpholine and pyridyl rings to engage with their respective interaction points on the receptor.

  • The Morpholine Moiety : This saturated heterocycle serves multiple purposes. Its basic nitrogen is often crucial for forming salt bridges or hydrogen bonds with acidic residues in the receptor. Furthermore, the morpholine ring generally imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, compared to more lipophilic aliphatic amines.

Key Experimental Methodologies

To empirically determine the bioactivity of these analogs, a standardized set of in vitro assays is required. The following protocols represent industry-standard methods for characterizing ligands targeting the α7 nAChR.

Radioligand Binding Assay for α7 nAChR Affinity

This assay quantifies the affinity of a test compound for the α7 nAChR by measuring its ability to displace a known high-affinity radioligand.

Protocol:

  • Membrane Preparation: Prepare crude membrane fractions from a cell line stably expressing human α7 nAChRs (e.g., SH-EP1 cells) or from rat brain tissue (e.g., hippocampus).[9][10]

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4, containing salts like NaCl, KCl, CaCl2, and MgCl2.[11]

  • Incubation: In a 96-well plate, combine the membrane preparation (20-50 µg protein), a fixed concentration of a suitable α7-selective radioligand (e.g., [³H]-Methyllycaconitine or [¹²⁵I]-α-bungarotoxin), and varying concentrations of the test compound (bromo- or chloro-analog).[9][12]

  • Non-Specific Binding: Determine non-specific binding in parallel wells containing a high concentration of a known non-radioactive α7 ligand (e.g., nicotine or unlabeled MLA).[11]

  • Equilibration: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[10][11]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), washing several times with ice-cold wash buffer to separate bound from free radioligand.[10]

  • Quantification: Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each test compound concentration. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Calcium Flux Functional Assay for PAM Activity

This cell-based assay measures the ability of a compound to potentiate agonist-induced calcium influx through the α7 nAChR channel, a hallmark of PAM activity.[13]

Protocol:

  • Cell Plating: Seed a cell line stably expressing human α7 nAChRs (e.g., SH-EP1, IMR-32) into black-walled, clear-bottom 96- or 384-well plates and grow to confluence.[3][13]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for approximately 60 minutes at 37°C.

  • Compound Addition: Utilize an automated fluorometric imaging plate reader (FLIPR). First, add the test compound (bromo- or chloro-analog) at varying concentrations to the cell plate.

  • Agonist Challenge: After a short pre-incubation with the test compound, add a sub-maximal (EC20) concentration of an α7 agonist (e.g., acetylcholine or choline).

  • Signal Detection: Measure the fluorescence intensity before and after the agonist addition. The change in fluorescence corresponds to the intracellular calcium concentration.

  • Data Analysis: The potentiation by the test compound is measured as the increase in the agonist-evoked fluorescence signal. Plot the percentage of potentiation against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximum potentiation effect).[14][15]

Conclusion and Future Directions

The substitution of bromine with chlorine in the 5-position of the 3-pyridyl ether morpholine scaffold is a subtle but critical modification that can profoundly impact the compound's overall pharmacological profile.

  • The Chloro-analog is generally expected to exhibit a more favorable profile for drug development due to its lower lipophilicity and potentially higher metabolic stability. This often translates to better pharmacokinetics and a reduced risk of off-target effects.

  • The Bromo-analog , while potentially having high affinity due to its polarizability, might face challenges with metabolic instability and non-specific binding.

Recommendation for Drug Development Professionals:

Empirical testing is paramount. While the chloro-analog appears more promising based on general medicinal chemistry principles, both compounds must be synthesized and evaluated in parallel using the assays described above. The final selection will depend on a comprehensive analysis of potency, selectivity, metabolic stability (in vitro ADME assays), and ultimately, in vivo efficacy and safety. The insights gained from this head-to-head comparison will be invaluable for guiding future lead optimization efforts within this important class of α7 nAChR modulators.

References

  • Hurst, R. S., et al. (2005). A novel positive allosteric modulator of the α7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. Journal of Neuroscience, 25(17), 4396-4405. Available at: [Link]

  • Young, G. T., et al. (2008). Potentiation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site. Proceedings of the National Academy of Sciences, 105(38), 14686-14691. Available at: [Link]

  • Papke, R. L., et al. (2018). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. ACS Chemical Neuroscience, 9(7), 1795-1807. Available at: [Link]

  • Caron, S., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1035-1039. Available at: [Link]

  • Bio-protocol. (2021). Radioligand Binding Experiments. Bio-protocol, 11(12), e4046. Available at: [Link]

  • Abreo, M. A., et al. (1996). Novel 3-Pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 39(4), 817-825. Available at: [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. Available at: [Link]

  • Gopalakrishnan, M., et al. (2011). Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells. Assay and Drug Development Technologies, 9(6), 635-645. Available at: [Link]

  • Scilit. (n.d.). Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. Retrieved from [Link]

  • PDSP. (n.d.). Assay Protocol Book. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Available at: [Link]

  • Wang, D., et al. (2018). Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B. Acta Pharmacologica Sinica, 39(4), 546-555. Available at: [Link]

  • Wikipedia. (n.d.). Alpha-7 nicotinic receptor. Retrieved from [Link]

  • Asghar, M., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(2), 52-57. Available at: [Link]

  • Henderson, B. J., et al. (2020). Functional α7 nicotinic acetylcholine receptors in GABAergic neurons of the interpeduncular nucleus. eNeuro, 7(5), ENEURO.0189-20.2020. Available at: [Link]

  • Le, C. M., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Molecules, 26(11), 3326. Available at: [Link]

  • Haider, A., et al. (2023). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Journal of Medicinal Chemistry, 66(3), 1932-1956. Available at: [Link]

  • Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]

  • DiRocco, D. A., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Pineda-Urbina, K., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(21), 15891. Available at: [Link]

  • Google Patents. (n.d.). CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
  • ResearchGate. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]

  • MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 26(15), 4429. Available at: [Link]

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. Available at: [Link]

  • National Center for Biotechnology Information. (2009). 6-[18F]fluoropyridin-2-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • Püschl, A., et al. (1998). 3-(5-Alkylamino-4-isoxazolyl)-1,2,5,6-tetrahydropyridines: a novel class of central nicotinic receptor ligands. Bioorganic & Medicinal Chemistry, 6(9), 1623-1629. Available at: [Link]

  • Deba, F., et al. (2022). Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI. Journal of Biological Chemistry, 298(1), 101456. Available at: [Link]

  • Liu, Y., et al. (2016). Chemistry and Pharmacological Studies of 3-Alkoxy-2,5-Disubstituted-Pyridinyl Compounds as Novel Selective α4β2 Nicotinic Acetylcholine Receptor Ligands That Reduces Alcohol Intake in Rats. Journal of Medicinal Chemistry, 59(17), 7994-8006. Available at: [Link]

  • Khong, T., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 28(4), 1664. Available at: [Link]

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Validation

Comparative Reactivity Guide: 5-Bromo vs. 5-Iodo Pyridine Morpholine Derivatives

Topic: Comparative Reactivity of 5-Bromo vs 5-Iodo Pyridine Morpholine Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide Executive Summary In the optimizat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity of 5-Bromo vs 5-Iodo Pyridine Morpholine Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

In the optimization of pyridine-morpholine scaffolds—a privileged structure in kinase inhibitors and CNS-active agents—the choice between a 5-bromo and a 5-iodo handle is rarely just a matter of availability. While 4-(5-bromopyridin-2-yl)morpholine is the industry standard for cost-efficiency and shelf-stability, its 5-iodo analog offers distinct kinetic advantages that are critical when constructing sterically congested biaryls or employing low-loading catalyst systems.

This guide analyzes the mechanistic trade-offs between these two derivatives, focusing on Palladium-catalyzed cross-coupling (Suzuki-Miyaura) and Lithium-Halogen exchange (


 vs. Halogen Dance).
Feature5-Bromo Derivative5-Iodo Derivative
Bond Dissociation Energy ~81 kcal/mol (Stronger)~65 kcal/mol (Weaker)
Oxidative Addition Rate Moderate (Rate-limiting in difficult couplings)Fast (Often diffusion-controlled)
Lithiation Risk Moderate risk of "Halogen Dance" if temp > -78°CHigh kinetic control required; exchange is rapid
Cost & Stability Low cost, high bench stabilityHigher cost, light-sensitive

Mechanistic Underpinnings[1]

The "Deactivated" Electrophile Problem

The morpholine ring at the C2 position acts as a strong electron-donating group (EDG) via resonance. This increases the electron density of the pyridine ring, particularly at the C5 position (para to the morpholine nitrogen).

  • Consequence: The C-X bond becomes more electron-rich compared to a bare pyridine, significantly slowing down oxidative addition to Pd(0).

  • The Iodo Advantage: Because the C-I bond is inherently weaker and longer than the C-Br bond, the 5-iodo derivative compensates for the electronic deactivation, maintaining rapid oxidative addition kinetics even with electron-rich ligands.

Visualization: Reaction Coordinate Profile

The following diagram illustrates the energy barrier difference for the oxidative addition step, which is often the turnover-limiting step (TLS) for these electron-rich substrates.

ReactionCoordinate Figure 1: Comparative Energy Profile for Oxidative Addition of 5-Halo-2-Morpholinopyridines Start Pd(0) + Substrate TS_Br TS (Br) Higher Barrier Start->TS_Br Slow (k_Br) TS_I TS (I) Lower Barrier Start->TS_I Fast (k_I) Int_Br Pd(II)-Br Complex (Oxidative Addition Product) TS_Br->Int_Br Int_I Pd(II)-I Complex (Oxidative Addition Product) TS_I->Int_I

Comparative Performance Analysis

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Recommendation: Use 5-Bromo for standard couplings; switch to 5-Iodo for sterically hindered partners or "ppm-level" catalysis.

  • Standard Conditions (Aryl Boronic Acids): For coupling with simple phenylboronic acids, the 5-bromo derivative reacts quantitatively using standard catalysts like

    
     or 
    
    
    
    . The cost premium of the iodide is unjustified here.
  • Challenging Conditions (Ortho-substituted / Heteroaryl Boronates): When the coupling partner is sterically hindered (e.g., 2,6-disubstituted aryl boronic acid), the rate of transmetallation slows down. If oxidative addition is also slow (as with the Bromo derivative), catalyst decomposition can compete with the productive cycle. The 5-Iodo derivative ensures the catalyst rests in the stable Pd(II) state, preventing aggregation into Pd-black.

Scenario B: Lithium-Halogen Exchange & The "Halogen Dance"

Critical Warning: 5-Halo-2-substituted pyridines are prone to the Halogen Dance (Base-Catalyzed Halogen Migration) .

When treated with alkyl lithium reagents (


-BuLi), the kinetic product is the 5-lithio species (via Li-Hal exchange). However, the thermodynamic product involves deprotonation at the C3 position (ortho to the morpholine), followed by migration of the halogen.
  • 5-Iodo Behavior: Li-I exchange is extremely fast, often outcompeting the deprotonation pathway if performed strictly at -78°C .

  • 5-Bromo Behavior: Li-Br exchange is slower. If the temperature is not strictly controlled (or if there are local hot spots during addition), the base may deprotonate C3 first, leading to a mixture of 5-substituted and 3-substituted/4-bromo migrated products.

HalogenDance Figure 2: The Halogen Dance Risk in Lithiation of Pyridine Derivatives Substrate 5-Bromo-2-morpholinopyridine Li_Exchange Kinetic Product (5-Lithio species) Substrate->Li_Exchange n-BuLi, -78°C (Fast for I, Slower for Br) Deprotonation C3-Lithiated Intermediate (Unstable) Substrate->Deprotonation Slow addition or Temp > -60°C Migration Halogen Migration (Halogen Dance) Deprotonation->Migration Rearrangement Scrambled Mixture of Regioisomers Migration->Scrambled

[2]

Experimental Protocols

Synthesis of the Core Scaffold (Self-Validating Protocol)

Note: This protocol works for both Br and I variants, starting from the corresponding 5-halo-2-chloropyridine.

Objective: Synthesis of 4-(5-bromopyridin-2-yl)morpholine via


.
  • Reagents:

    • 5-Bromo-2-chloropyridine (1.0 equiv)

    • Morpholine (3.0 equiv) - Acts as both nucleophile and base.

    • Solvent: DMA (Dimethylacetamide) or NMP.

  • Procedure:

    • Dissolve 5-bromo-2-chloropyridine in DMA (2 mL/mmol).

    • Add morpholine slowly at room temperature.

    • Heat to 100°C for 4–6 hours.

    • Validation Point (TLC): Monitor disappearance of starting material (

      
       in 20% EtOAc/Hex) and appearance of a fluorescent blue spot (
      
      
      
      ).
    • Workup: Cool to RT. Pour into ice water. The product often precipitates as a white solid. Filter and wash with water.[1] If no precipitate, extract with EtOAc.

  • Yield Expectation: >90% for Br; >85% for I (Iodide is slightly sensitive to light/heat during workup).

Optimized Suzuki Coupling (5-Bromo Variant)

Application: General purpose library synthesis.

  • Components:

    • Substrate: 4-(5-bromopyridin-2-yl)morpholine (1.0 equiv)

    • Boronic Acid: Arylboronic acid (1.2 equiv)

    • Catalyst:

      
       (3 mol%)
      
    • Base:

      
       (2.0 M aq, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane.

  • Conditions:

    • Degas solvents with

      
       sparging for 10 mins.
      
    • Heat at 90°C for 2 hours.

    • Why this works: The bidentate ligand (dppf) prevents

      
      -hydride elimination and is robust enough for the slower oxidative addition of the bromide.
      

Decision Matrix

Use this table to select the correct starting material for your campaign.

VariableSelect 5-Bromo If...[2][3]Select 5-Iodo If...
Coupling Partner Simple Aryl/Heteroaryl Boronic Acids.Sterically hindered (ortho-subst) or unstable boronates.
Scale Kilogram/Process scale (Cost is driver).Milligram/Discovery scale (Speed/Success is driver).
Lithiation You can strictly control Temp (-78°C) and addition rate.You need ultra-fast exchange to trap unstable species.
Catalyst Loading Standard (1-5 mol%).Low (<0.1 mol%) or "precious metal" constraints.[4][5]

References

  • Bond Dissociation Energies & Reactivity: Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Establishes C-Br vs C-I bond strength hierarchy).
  • Halogen Dance Mechanism

    • Schnürch, M., et al. (2007). Halogen-Dance Reactions—A Review.Chemical Society Reviews .

  • Palladium Catalyzed Cross-Coupling of Pyridines

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.Angewandte Chemie International Edition . (Discusses oxidative addition trends for electron-rich heterocycles).

  • Synthesis of Morpholine Pyridines

    • PubChem Compound Summary for CID 10966724 (4-(5-Bromopyridin-2-yl)morpholine).

Sources

Comparative

Validating assay interference of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine in high-throughput screening

Title: Technical Guide: Validating Assay Interference of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine in High-Throughput Screening Executive Summary: The Fragment-to-Lead Challenge In modern Fragment-Based Drug Disco...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Validating Assay Interference of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine in High-Throughput Screening

Executive Summary: The Fragment-to-Lead Challenge

In modern Fragment-Based Drug Discovery (FBDD), 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine (hereafter referred to as BPEM ) represents a classic "privileged scaffold." It combines a solubilizing morpholine ring with a modifiable bromopyridine pharmacophore via a flexible ether linker.

However, its amphiphilic nature (LogP ~1.75, basic nitrogen, lipophilic aromatic) places it in a "grey zone" for assay interference. It is not a flagrant PAINS (Pan-Assay Interference Compounds) offender like curcumin, but it possesses physical properties that can induce colloidal aggregation or metal chelation under specific buffer conditions.

This guide compares three validation methodologies to distinguish BPEM as a bona fide hit versus a false positive. We move beyond simple "pass/fail" metrics to a comparative analysis of Detergent Sensitivity , Optical Profiling , and Biophysical Stoichiometry .

The Compound Profile: Why Validation is Critical

Before selecting a validation method, we must understand the molecule's interference potential.[1][2]

PropertyValue/FeatureInterference RiskMechanism
Formula C

H

BrN

O

ModerateN/A
MW ~287.15 DaLowFragment-like size reduces non-specific binding.
LogP ~1.75Medium Sufficiently lipophilic to form micelles at high concentrations (>30 µM).
Functionality Pyridine NitrogenHigh Potential metal chelator (e.g., in metalloprotease assays).
Functionality BromineLow/MediumHeavy atom effect (fluorescence quenching); reactive handle.
Solubility Morpholine-aidedLowGenerally soluble, but the ether linker adds rotatable hydrophobicity.

Comparative Methodology: Selecting the Right Validation Workflow

We compare three validation tiers. For BPEM, Tier 2 (Detergent) is the mandatory baseline, while Tier 3 (SPR) is the gold standard for confirming specific binding.

Comparison of Validation Modalities
FeatureMethod A: Detergent Counter-Screen Method B: Optical Profiling Method C: SPR (Surface Plasmon Resonance)
Primary Target Colloidal AggregationAutofluorescence / QuenchingStoichiometry & Binding Kinetics
Mechanism Disrupts micelles using non-ionic surfactant (Triton X-100).Scans excitation/emission overlap with assay fluorophores.Measures mass change on sensor chip (refractive index).
Throughput High (Microplate)High (Microplate)Medium/Low
Cost Low (<$0.10/well)Low (<$0.10/well)High (Chip consumables)
Sensitivity High for aggregators; Low for chelators.High for spectral interference.Definitive for all mechanisms.
Verdict for BPEM Essential First Step. BPEM is prone to micelle formation at >50 µM.Required if using fluorescence intensity (FI) readouts.Recommended to prove 1:1 binding vs. super-stoichiometric coating.

Experimental Protocols

Protocol A: Detergent Sensitivity Assay (The "Aggregator" Check)

Objective: Determine if BPEM inhibition is due to specific binding or non-specific enzyme sequestration by colloids.

Reagents:

  • Assay Buffer (Standard)

  • Detergent: Freshly prepared 10% Triton X-100 or Tween-80 (low peroxide).

  • Enzyme Target (e.g., Kinase or Protease).[3][4]

  • BPEM (Test Compound).

Workflow:

  • Preparation: Prepare two parallel assay plates.

    • Plate A (Control): Standard Assay Buffer (0.0% detergent or critical micelle concentration [CMC] baseline).

    • Plate B (Test): Supplemented with 0.01% (v/v) Triton X-100 .[5]

  • Dosing: Dispense BPEM in a 10-point dose-response (e.g., 100 µM to 0.5 nM).

  • Incubation: Incubate compound with enzyme for 15 minutes before substrate addition. Aggregates need time to sequester protein.

  • Readout: Measure activity.

  • Analysis: Calculate IC

    
     for both conditions.
    

Interpretation Criteria:

  • True Hit: IC

    
     remains constant (Shift < 2-fold).
    
  • Aggregator: IC

    
     increases significantly (Shift > 3-fold) or activity is completely lost in the presence of detergent.
    
Protocol B: Surface Plasmon Resonance (The "Stoichiometry" Check)

Objective: Confirm BPEM binds in a 1:1 ratio and does not coat the sensor surface.

Workflow:

  • Immobilization: Tether target protein to a CM5 sensor chip (amine coupling). Target density should be low (~2000 RU) to avoid mass transport limitations.

  • Injection: Inject BPEM at concentrations ranging from 0.1x to 10x the biochemical IC

    
    .
    
  • Reference: Use a mock-immobilized flow cell (ethanolamine blocked) to subtract bulk refractive index changes.

  • Analysis:

    • Check the binding isotherm . Does it saturate?

    • Check Rmax . Theoretical Rmax = (MW

      
       / MW
      
      
      
      ) × R
      
      
      × Stoichiometry.
    • Failure Mode: If Observed Rmax >> Theoretical Rmax, BPEM is aggregating on the surface (Super-stoichiometric binding).

Data Presentation: Validating BPEM

The following table simulates a typical validation dataset for BPEM compared to a known aggregator (Rottlerin) and a clean control.

Table 1: Comparative Validation Data

CompoundBiochemical IC

(No Detergent)
Biochemical IC

(+ 0.01% Triton)
Shift FactorOptical Interference (480nm)SPR Binding StoichiometryConclusion
BPEM 4.2 µM 4.5 µM 1.1x (Pass) None0.95 : 1 VALID HIT
Rottlerin (Control)1.5 µM>100 µM>60x (Fail)High Absorbance15 : 1 (Coating)Aggregator
Reference Drug0.5 µM0.5 µM1.0x (Pass)None1 : 1Valid Hit

Note: If BPEM shows a shift in IC


 without detergent, it implies the morpholine/pyridine core is forming colloids. The addition of Triton X-100 disrupts these colloids, revealing the true (lack of) potency.

Visualization: The Validation Logic

The following decision tree outlines the logical flow for validating BPEM, ensuring no resources are wasted on false positives.

ValidationWorkflow Hit HTS Hit: BPEM (IC50 < 10µM) Optical Optical Screen (Abs/Em Scan) Hit->Optical Detergent Detergent Screen (+0.01% Triton X-100) Optical->Detergent Clean Spectra Fail_Opt Discard: Fluorescence Interference Optical->Fail_Opt Signal Distortion SPR Biophysical Check (SPR/DLS) Detergent->SPR IC50 Stable Fail_Agg Discard: Colloidal Aggregator Detergent->Fail_Agg IC50 Shift > 3x Fail_Stoich Discard: Promiscuous Binder SPR->Fail_Stoich Rmax >> Theoretical Success VALIDATED LEAD (Ready for SAR) SPR->Success 1:1 Binding

Figure 1: Step-wise validation workflow for 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine. The process filters optical artifacts first, then aggregation, and finally confirms binding stoichiometry.

References

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Assay Interference by Aggregation. Available from: [Link]

  • Feng, B. Y., et al. (2005). "High-Throughput Assays for Promiscuous Inhibitors." Nature Chemical Biology, 1(3), 146-148.
  • Assay Guidance Manual [Internet]. Interference with Fluorescence and Absorbance. Available from: [Link]

  • Giannetti, A. M. (2011). "From experimental design to validated hits: a comprehensive SPR biosensor assay workflow for fragment screening." Methods in Enzymology, 493, 169-218.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine

This document provides a detailed protocol for the proper disposal of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine. As a compound frequently synthesized in drug discovery and development, its unique chemical structur...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the proper disposal of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine. As a compound frequently synthesized in drug discovery and development, its unique chemical structure—incorporating a brominated pyridine ring and a morpholine moiety—necessitates a stringent and informed approach to waste management. This guide is designed for researchers, scientists, and laboratory managers, offering a framework built on safety, regulatory compliance, and scientific rationale to ensure that waste streams are handled responsibly from the point of generation to final disposal.

Hazard Identification and Risk Assessment: A Structural Perspective

  • Brominated Pyridine Moiety : The presence of a carbon-bromine bond classifies this compound as a halogenated organic compound .[1] Halogenated waste streams are subject to specific environmental regulations due to their potential to form toxic and persistent byproducts upon improper disposal or incineration.[2] For instance, combustion of brominated compounds can produce highly toxic and corrosive hydrogen bromide gas.[3] Regulations often mandate the segregation of halogenated waste from non-halogenated streams, not only for safety but also for economic reasons, as disposal costs for halogenated materials are significantly higher.[2][4]

  • Morpholine Moiety : Morpholine and its derivatives are recognized as hazardous.[5] Morpholine itself is a flammable, corrosive liquid that is harmful if swallowed and toxic in contact with skin or if inhaled.[6][7] A significant concern with morpholine is its potential to form N-nitrosomorpholine (NMOR) under certain conditions, a known carcinogen.[8][9] This necessitates careful handling to avoid conditions that could lead to nitrosation.

The combined hazard profile suggests that 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine must be treated as a toxic, irritant, and environmentally hazardous substance.

Hazard ContributionChemical MoietyAssociated Risks & Disposal ConsiderationsKey Sources
Halogenated Organic 5-Bromopyridin-3-yl- Classified as regulated halogenated organic waste.[1]- Must be segregated from non-halogenated waste.[4][10]- Potential for toxic gas (HBr) formation upon incineration.[3][1][2][3][4][10]
Corrosive & Toxic Base Morpholine- Skin/eye damage, respiratory tract irritation.[6][7]- Potential to form carcinogenic N-nitrosomorpholine.[8][9]- Incompatible with strong acids and oxidizing agents.[8][11][5][6][7][8][9]
Environmental Both- Harmful to aquatic life.[5]- Release into the environment or drains must be strictly avoided.[8][12][5][8][12]

Core Disposal Protocol: Step-by-Step Procedure

This protocol ensures that all waste containing 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine, including pure compound, solutions, and contaminated labware, is handled safely and in accordance with regulatory standards.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. This is the first line of defense against exposure.

  • Eye/Face Protection : Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[12]

  • Skin Protection : Handle with chemical-impermeable gloves (e.g., nitrile, neoprene). Wear fire/flame resistant and impervious clothing, such as a lab coat.[12][13]

  • Respiratory Protection : All handling of the solid compound or its solutions should occur in a certified chemical fume hood to avoid inhalation of dust or vapors.[7][14]

Step 2: Waste Segregation and Container Selection

Proper segregation is the most critical step in the disposal workflow. Mixing incompatible waste streams is a significant safety hazard and a compliance violation.[2]

  • Designate a "Halogenated Organic Waste" container .[10] This container must be in good condition, compatible with the chemical waste, and possess a tightly sealing, threaded cap.[10]

  • Never mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[4] Doing so will contaminate the entire volume, escalating disposal costs and complexity.[4]

  • Avoid mixing with incompatible materials. See the Chemical Incompatibility Table in Section 4 for a detailed list.

Step 3: Waste Container Labeling

Proper labeling is a regulatory requirement and essential for safety. The waste container must be labeled at the moment the first drop of waste is added.[2][10]

  • The label must clearly state "HAZARDOUS WASTE" .[2]

  • List all chemical constituents by their full names—do not use abbreviations or chemical formulas.[2][10] For example: "Waste: 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine, Dichloromethane."

  • Include the approximate percentages of each component.[4]

  • Ensure the date of first accumulation is clearly visible.[2]

Step 4: Accumulation and Storage
  • Active Use : Keep the waste container closed at all times, except when actively adding waste.[10] This prevents the release of vapors and protects the lab environment.

  • Storage Location : Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste.[6][12] This location should be away from heat, ignition sources, and incompatible chemicals.[8]

  • Secondary Containment : Store the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 5: Final Disposal Arrangement
  • Do not dispose of this chemical down the drain or in regular trash .[2][12] This is a serious environmental and regulatory violation.

  • Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[15]

  • Follow all institutional procedures for waste manifest and pickup requests.[2] The ultimate disposal method will likely be high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases like HBr.[3][16]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste containing 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine.

G Disposal Workflow for 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine A Waste Generation (e.g., unused reagent, reaction mixture, contaminated materials) B Hazard Assessment: Is it a Halogenated Organic? A->B C YES (Contains Bromine) B->C D Select a dedicated 'HALOGENATED ORGANIC WASTE' container. C->D   E Label Container: - 'HAZARDOUS WASTE' - Full Chemical Names & % - Accumulation Start Date D->E F Add waste to container in a fume hood. E->F G Keep container tightly sealed. Store in a designated, ventilated area with secondary containment. F->G H Container Full? G->H I Arrange pickup by certified hazardous waste vendor (e.g., Institutional EHS). H->I YES J NO H->J   J->F Continue adding waste

Caption: Decision workflow for compliant waste management.

Spill and Emergency Procedures

Accidents require immediate and correct action to mitigate risks.

  • Minor Spill (in a fume hood) :

    • Ensure PPE is worn.

    • Contain the spill with an inert absorbent material like vermiculite, sand, or earth.[3] Do not use combustible materials.

    • Carefully collect the absorbed material using non-sparking tools and place it into your labeled hazardous waste container.[12]

    • Decontaminate the area with an appropriate solvent, and dispose of cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood) :

    • Evacuate the immediate area and alert colleagues.[12]

    • Remove all sources of ignition.[12]

    • If safe to do so, increase ventilation by opening a window (if applicable) and ensure the fume hood is operating.

    • Contact your institution's emergency response team or EHS office immediately.

  • Personnel Exposure :

    • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][13]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]

    • Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][12]

Critical Chemical Incompatibilities

To prevent dangerous reactions, the waste stream for 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine must be kept separate from the following substance classes.[17]

Incompatible Material ClassHazardRationale
Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates, Hydrogen Peroxide)Fire, Explosion, Toxic FumesThe morpholine moiety is an amine, which can react exothermically and violently with strong oxidizers.[11]
Strong Acids (e.g., Sulfuric Acid, Hydrochloric Acid)Violent Reaction, Heat GenerationAs a basic amine, the morpholine component will undergo a vigorous acid-base neutralization reaction.[8][11]
Non-Halogenated Solvents (e.g., Acetone, Hexane, Ethanol)Regulatory & Cost ViolationMixing creates a more expensive and complex waste stream.[2][4]
Aqueous Waste Streams Environmental ContaminationThis compound is likely poorly soluble and harmful to aquatic life; it must not enter the sewer system.[5]
Reactive Metals (e.g., Sodium, Potassium, Magnesium)Fire, ExplosionNot a direct incompatibility with the compound itself, but a general rule for organic waste streams.

References

  • Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Western Kentucky University. (n.d.). Hazardous & Regulated Waste Management Guide. Retrieved from [Link]

  • What is Morpholine: A Simple Guide. (2025, August 11). Retrieved from [Link]

  • ResearchGate. (2022, August 20). Bacterial Biodegradation of Environmental Pollutant "Morpholine"-A Review. Retrieved from [Link]

  • Inchem.org. (1995). Morpholine (HSG 92, 1995). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Hainan Sincere Industries. (2025, May 26). Morpholine: A Chemical with Green Applications. Retrieved from [Link]

  • Environment, Health and Safety - University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

  • ACS Organic & Inorganic Au. (2023, August 28). Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Halogenated Waste. Retrieved from [Link]

  • PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Fisher Scientific. (2023, October 11). SAFETY DATA SHEET - 4-(5-Bromopyrimidin-2-yl)morpholine. Retrieved from [Link]

  • Organic Syntheses. (2013). Working with Hazardous Chemicals. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridinium Bromide Perbromide, 95. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). SAFETY DATA SHEET - PYRIDINE. Retrieved from [Link]

  • IIP Series. (n.d.). Chapter- 18 Pharmaceutical Incompatibilities-II. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine
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Reactant of Route 2
4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine
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